3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
Description
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8R,8aR,9S,10S,12aR,14bS)-9-formyl-1,8,10-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,19-23,32-33,36H,8-15H2,1-6H3,(H,34,35)/t17-,19-,20-,21+,22-,23-,25-,26-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJMEEGTJUXGLI-UHVFENMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid natural sources
An In-depth Technical Guide to the Natural Sources of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pentacyclic triterpenoid of the ursane type. This class of natural products is of significant interest to the scientific community due to a wide range of potential biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed protocols for its isolation, and an exploration of its putative biological mechanisms based on closely related analogues.
Natural Sources
This compound has been identified and isolated from plant species belonging to the Uncaria genus, which is a part of the Rubiaceae family. These plants, commonly known as cat's claw, have a long history of use in traditional medicine. The primary documented sources for this specific triterpenoid are the vines and stems of these plants.
| Plant Species | Family | Part Used | Quantitative Yield Data |
| Uncaria rhynchophylla | Rubiaceae | Vines, Stems and Hooks | Specific yield data for this compound is not extensively reported in the literature. Isolation of various triterpenoids has been confirmed.[][2][3][4][5] |
| Uncaria macrophylla | Rubiaceae | Stem Bark | Confirmed as a source of this compound, though specific quantitative data on yield is limited.[6] |
Biological Activity and Putative Signaling Pathway
While dedicated studies on the biological activity of this compound are limited, extensive research has been conducted on structurally similar ursane-type triterpenoids. A notable analogue, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated potent anticancer activity. The mechanism of action for THA involves the induction of apoptosis (programmed cell death) and cell cycle arrest, suggesting a similar potential for the target compound of this guide.
Disclaimer: The following signaling pathway is based on the published mechanism for the structurally related compound 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA). This serves as a putative model, and the specific molecular interactions of this compound require experimental validation.
References
- 2. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid: Discovery, Characterization, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a pentacyclic triterpenoid of the ursane type. This natural product has been isolated from the vines of Uncaria rhynchophylla, a plant with a history in traditional medicine.[1][] While specific experimental data on this particular compound is limited, this guide synthesizes the available information and draws parallels from closely related and well-studied structural analogs to provide a robust framework for researchers. The guide covers the compound's discovery, physicochemical properties, proposed experimental protocols for its isolation and characterization, and explores its potential biological activities and mechanisms of action based on current knowledge of similar ursane-type triterpenoids. All quantitative data is presented in structured tables, and key experimental workflows and potential signaling pathways are visualized.
Introduction
Pentacyclic triterpenoids are a diverse class of natural products renowned for their wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4] The ursane skeleton, in particular, has been a focal point of significant research interest. This compound belongs to this promising class of compounds. Its discovery in Uncaria rhynchophylla, a plant used in traditional medicine for neurological conditions, suggests a potential for interesting biological properties.[1][]
This guide aims to consolidate the current understanding of this compound and to provide a technical resource for researchers and drug development professionals interested in its therapeutic potential. Due to the scarcity of direct experimental data, this document leverages information from structurally similar compounds, most notably 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), to infer potential biological activities and mechanisms. It is crucial to note that while these analogs provide a strong basis for hypothesis-driven research, the specific activities of this compound must be confirmed through direct experimentation.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. These properties are essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₆ | [] |
| Molecular Weight | 502.7 g/mol | [] |
| IUPAC Name | 3,6,19-trihydroxy-23-oxo-urs-12-en-28-oic acid | N/A |
| CAS Number | 131984-82-2 | [] |
| Appearance | Powder | N/A |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |
Experimental Protocols
Isolation and Purification
The following is a generalized protocol for the isolation and purification of ursane-type triterpenoids from plant material, which can be adapted for this compound from Uncaria rhynchophylla.
3.1.1. Extraction
-
Plant Material Preparation: Air-dry the hook-bearing stems of Uncaria rhynchophylla and grind them into a fine powder.
-
Solvent Extraction: Perform exhaustive extraction of the powdered plant material with 95% ethanol at room temperature.
-
Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3.1.2. Fractionation
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and successively partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Fraction Selection: The ethyl acetate fraction is often enriched with triterpenoids.
3.1.3. Chromatographic Purification
-
Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute with a gradient of chloroform-methanol or hexane-ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by preparative HPLC on a C18 column with a mobile phase of methanol-water or acetonitrile-water.
Caption: Generalized workflow for the isolation of this compound.
Structural Elucidation
The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.
3.2.1. Mass Spectrometry (MS)
-
Technique: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.
-
Expected Data: The protonated molecule [M+H]⁺ would be observed. Fragmentation patterns can provide information about the loss of functional groups.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Techniques: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments are conducted to determine the complete chemical structure and stereochemistry.
-
Note: While specific NMR data for this compound is not publicly available, a certificate of analysis for a commercial standard indicates that ¹H-NMR data is consistent with the proposed structure. A database also suggests the availability of its ¹³C NMR spectrum.
Biological Activity and Potential Signaling Pathways (Based on Analogs)
Direct experimental evidence for the biological activity of this compound is currently lacking. However, extensive research on the structurally similar triterpenoid, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), provides valuable insights into its potential anticancer properties.[5]
Anticancer Activity of Analogs
THA has demonstrated potent cytotoxic activity against various cancer cell lines, including ovarian (A2780) and liver (HepG2) cancer cells.[5] The reported IC₅₀ values for THA are summarized in Table 2.
| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Source |
| A2780 | Ovarian Cancer | THA | ~32.1 | [6] |
| HepG2 | Liver Cancer | THA | ~58.1 | [6] |
Disclaimer: The data presented in Table 2 is for the analog THA and should be considered indicative of the potential activity of this compound, which requires experimental validation.
Proposed Signaling Pathway for Anticancer Action (Based on THA)
The anticancer mechanism of THA is believed to involve the induction of apoptosis and cell cycle arrest.[3][5] The proposed signaling cascade is illustrated below.
Caption: Proposed anticancer mechanism of THA, a structural analog of this compound.
Conclusion and Future Directions
This compound is a naturally occurring ursane-type triterpenoid with a chemical structure that suggests significant potential for biological activity. While its discovery from Uncaria rhynchophylla is established, a comprehensive biological and pharmacological characterization is still needed.
Future research should focus on:
-
Complete Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, and mass spectrometry data to serve as a reference for future studies.
-
In-depth Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and neuroprotective activities of the purified compound in various in vitro and in vivo models.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Comparative Studies: Directly comparing the biological activities of this compound with its close structural analogs to understand the structure-activity relationships.
This technical guide provides a foundational resource to stimulate and guide further investigation into this promising natural product. The insights gained from studying its analogs strongly suggest that this compound is a compelling candidate for drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. 3β-Hydroxy-urs-12-en-28-oic Acid Modulates Dietary Restriction Mediated Longevity and Ameliorates Toxic Protein Aggregation in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid (CAS 131984-82-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid of the ursane type.[1] This class of natural products has garnered significant interest from the scientific community due to a wide range of potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of this compound.
This compound is a natural product that has been isolated from the vines of Uncaria rhynchophylla.[2][] While detailed biological studies on this specific molecule are limited in publicly accessible literature, this guide will draw comparative data from closely related and well-studied ursane-type triterpenoids to provide a context for its potential biological activities and mechanisms of action. All quantitative data is presented in structured tables, and relevant experimental methodologies and a generalized signaling pathway are detailed and visualized.
Physicochemical and Spectroscopic Data
While comprehensive, publicly available experimental data for this compound is limited, the following tables summarize its known properties. Spectroscopic data, where available, is often provided by commercial suppliers and confirms structural consistency.
General and Computed Properties
| Property | Value | Source(s) |
| Molecular Formula | C30H46O6 | [1][4] |
| Molecular Weight | 502.7 g/mol | [1][4] |
| CAS Number | 131984-82-2 | [1][4] |
| Appearance | Powder | [4] |
| Purity | ≥98% (by HPLC) | [4] |
Spectroscopic Data Summary
| Data Type | Description | Source(s) |
| ¹H-NMR | Consistent with the structure of this compound. | [4] |
| ¹³C-NMR | Data for the related isomer 3β, 6β, 19α, 23-tetrahydroxyurs-12-en-28-oic acid is available for comparison. | |
| Mass Spectrometry | Not explicitly detailed in available literature. | |
| IR Spectroscopy | Not explicitly detailed in available literature. |
Biological Activities and Potential Mechanisms of Action
Direct biological activity data for this compound is not extensively reported. However, triterpenoids isolated from Uncaria rhynchophylla have been investigated for various pharmacological effects, including ferroptosis inhibitory activity.[1][5] Furthermore, the broader class of ursane-type triterpenoids is known for a variety of biological activities, including anti-inflammatory and anticancer properties.
For comparative purposes, the biological activities of a closely related stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), are presented. THA has demonstrated potent anticancer effects, and its mechanism of action involves the induction of apoptosis and cell cycle arrest.[6]
Anticancer Activity of a Related Isomer (THA)
| Cell Line | IC50 (µM) | Biological Effect |
| HepG2 (Human hepatocellular carcinoma) | Data not specified | Induction of apoptosis and G2/M phase cell cycle arrest |
Note: This data is for the related isomer THA and is provided as a comparative reference.[6]
Proposed Signaling Pathway for Anticancer Activity (Based on THA)
The following diagram illustrates a proposed signaling pathway for the anticancer activity of the stereoisomer THA, which may provide insights into the potential mechanism of this compound.
Experimental Protocols
General Protocol for Isolation of Ursane-Type Triterpenoids
This protocol outlines a typical procedure for the isolation of compounds like this compound from plant sources such as Uncaria rhynchophylla.
Methodology:
-
Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol or ethanol) at room temperature.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain the triterpenoids, is subjected to column chromatography on silica gel.
-
Fractionation and Analysis: The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate), and fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the compound of interest are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC).
-
Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Conclusion and Future Directions
This compound is a naturally occurring ursane-type triterpenoid with a defined chemical structure. While it has been isolated from Uncaria rhynchophylla, there is a notable lack of publicly available data on its biological activities and mechanism of action. The potent anticancer activities of closely related isomers strongly suggest that this compound is a promising candidate for further pharmacological investigation.
Future research should focus on:
-
The total synthesis or efficient isolation of larger quantities of this compound to enable comprehensive biological evaluation.
-
Complete spectroscopic characterization to provide reference data for future studies.
-
Screening for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
-
Elucidation of its specific molecular targets and mechanisms of action.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and other related ursane-type triterpenoids.
References
The Biosynthesis of Ursane Triterpenoids in Uncaria rhynchophylla: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncaria rhynchophylla (Miq.) Miq. ex Havil., a plant utilized in traditional Chinese medicine, is a rich source of various bioactive secondary metabolites. While the biosynthesis of terpenoid indole alkaloids in this species has been extensively studied, U. rhynchophylla also produces a diverse array of pentacyclic triterpenoids, particularly those with an ursane skeleton. These compounds have garnered significant interest due to their potential pharmacological activities. This technical guide provides a comprehensive overview of the biosynthesis of ursane triterpenoids in Uncaria rhynchophylla, detailing the putative biosynthetic pathway, key enzyme classes, regulatory mechanisms, and relevant experimental protocols.
Core Biosynthetic Pathway of Ursane Triterpenoids
The biosynthesis of ursane triterpenoids commences with the mevalonate (MVA) pathway in the cytoplasm, which produces the fundamental five-carbon building block, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Through a series of enzymatic reactions, these precursors are assembled into the linear C30 hydrocarbon, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, a critical branching point for the synthesis of various triterpenoids and sterols.
The cyclization of 2,3-oxidosqualene, catalyzed by a specific oxidosqualene cyclase (OSC) known as α-amyrin synthase, yields the pentacyclic triterpenoid scaffold, α-amyrin. This is the committed step for the biosynthesis of all ursane-type triterpenoids. Subsequently, the α-amyrin backbone undergoes a series of post-cyclization modifications, primarily oxidation and glycosylation, catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs), respectively. These modifications give rise to the vast diversity of ursane triterpenoids found in Uncaria rhynchophylla, including various uncarinic acids and other derivatives of urs-12-en-28-oic acid.
Regulation of Biosynthesis: The Jasmonate Signaling Pathway
The biosynthesis of triterpenoids in plants is often regulated by various signaling molecules, with jasmonates playing a crucial role in response to environmental stimuli and developmental cues. While direct evidence in Uncaria rhynchophylla for triterpenoid regulation is limited, studies on this plant have shown that methyl jasmonate (MeJA) can induce the expression of genes involved in the related terpenoid indole alkaloid pathway.[1] This suggests that a similar regulatory mechanism is likely in place for triterpenoids.
The jasmonate signaling cascade is initiated by the biosynthesis of jasmonic acid (JA) and its derivatives. In the presence of JA-isoleucine (JA-Ile), the JAZ repressor proteins are targeted for degradation by the SCFCOI1 E3 ubiquitin ligase complex. This degradation liberates transcription factors, such as MYC2, which can then activate the expression of various downstream genes, including those encoding the enzymes of the triterpenoid biosynthetic pathway.
Quantitative Data on Ursane Triterpenoids from Uncaria rhynchophylla
While comprehensive quantitative analysis of ursane triterpenoids in U. rhynchophylla is not extensively documented, some studies have reported the biological activities of isolated compounds.
| Compound | Activity | Value | Reference |
| 3β,6β,19α-trihydroxyurs-12-en-28-oic acid | PTP1B Inhibition | IC50: 48.2 µM, Ki: 15.6 µM | [2] |
| 2-oxopomolic acid | PTP1B Inhibition | IC50: 178.7 µM, Ki: 132.5 µM | [2] |
| Triterpenoid Compound 6 | Ferroptosis Inhibition | EC50: 14.74 ± 0.20 μM | [3] |
| Triterpenoid Compound 14 | Ferroptosis Inhibition | EC50: 23.11 ± 1.31 μM | [3] |
Experimental Protocols
Extraction and Isolation of Triterpenoids
This protocol describes a general method for the extraction and isolation of triterpenoids from U. rhynchophylla plant material.
-
Drying and Pulverization: Air-dry the plant material (e.g., hook-bearing stems) and grind it into a fine powder.
-
Extraction: Extract the powdered material with 70% aqueous ethanol under reflux for 2 hours. Repeat the extraction process twice.
-
Partitioning: Combine the ethanol extracts, evaporate under reduced pressure to remove ethanol, and then partition the aqueous residue with ethyl acetate.
-
Chromatography: Subject the ethyl acetate extract to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to isolate individual triterpenoid compounds.[2]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of specific triterpenoids.
-
Sample Preparation: Prepare a standardized extract of U. rhynchophylla. Prepare standard solutions of the target triterpenoid compounds at known concentrations.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Detection: UV detector at an appropriate wavelength (e.g., 203 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Quantification: Construct a calibration curve using the standard solutions. Calculate the concentration of the target compounds in the plant extract by comparing their peak areas to the calibration curve.
Gene Expression Analysis by RT-qPCR
This protocol describes the analysis of the expression levels of putative triterpenoid biosynthesis genes.
-
RNA Extraction: Extract total RNA from different tissues of U. rhynchophylla using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
Primer Design: Design specific primers for the target genes (e.g., putative OSCs, CYP450s) and a stable reference gene.
-
qPCR Reaction: Perform the quantitative PCR reaction using a SYBR Green-based master mix. The reaction typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.[1]
Conclusion and Future Perspectives
The biosynthesis of ursane triterpenoids in Uncaria rhynchophylla is a complex process that is still not fully elucidated at the molecular level. While a variety of ursane-type compounds have been isolated and shown to possess interesting biological activities, the specific enzymes and genes responsible for their production in this plant remain to be identified and characterized. Future research should focus on the functional characterization of oxidosqualene cyclases and cytochrome P450s from U. rhynchophylla to confirm their roles in the ursane biosynthetic pathway. Transcriptome and metabolome analyses of different tissues and under various elicitor treatments will be instrumental in identifying candidate genes. A deeper understanding of the biosynthetic pathway and its regulation will be crucial for the metabolic engineering of U. rhynchophylla or heterologous systems to enhance the production of these valuable pharmacologically active compounds.
References
- 1. Evaluation of Reference Genes for Normalizing RT-qPCR and Analysis of the Expression Patterns of WRKY1 Transcription Factor and Rhynchophylline Biosynthesis-Related Genes in Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 23-Oxo-uncaric Acid and Its Core Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and potential biological significance of 23-Oxo-uncaric acid. Given the variable nomenclature in existing literature, this document clarifies the structural basis of this compound by relating it to the well-characterized ursane triterpenoid scaffold.
Introduction to the Chemical Structure
23-Oxo-uncaric acid belongs to the pentacyclic triterpenoid class of natural products. Its core structure is derived from ursolic acid, a widely studied bioactive molecule. The name "uncaric acid" has been historically associated with various hydroxylated derivatives of ursolic acid. For the purpose of this guide, and based on systematic nomenclature, "23-Oxo-uncaric acid" is defined as a derivative of a hydroxylated ursolic acid containing a ketone group at the 23rd carbon position.
Specifically, this guide will focus on the structure of 3β-hydroxy-23-oxo-urs-12-en-28-oic acid . This structure is inferred from the common occurrence of a hydroxyl group at the C-3 position in ursane triterpenoids and the explicit "23-oxo" designation, which indicates the oxidation of a hydroxyl group at the C-23 position.
The IUPAC name for this specified structure is (4aR,6aS,6aS,6bR,8aR,10S,11R,12aR,14bS)-10-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,12a,14b-octamethyl-3-oxo-1,2,3,4,4a,5,6,6a,7,8,9,10,11,12,13,14b-hexadecahydropicene-2-carboxylic acid.
Chemical Structure Diagram:
Caption: 2D structure of 3β-hydroxy-23-oxo-urs-12-en-28-oic acid.
Physicochemical and Spectroscopic Data
The following tables summarize key physicochemical properties and predicted spectroscopic data for 23-Oxo-uncaric acid (as 3β-hydroxy-23-oxo-urs-12-en-28-oic acid). This data is essential for its identification and characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₄ | Inferred |
| Molecular Weight | 470.69 g/mol | Calculated |
| IUPAC Name | (4aR,6aS,6aS,6bR,8aR,10S,11R,12aR,14bS)-10-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,12a,14b-octamethyl-3-oxo-1,2,3,4,4a,5,6,6a,7,8,9,10,11,12,13,14b-hexadecahydropicene-2-carboxylic acid | Inferred |
| SMILES String | CC1CC(C(C(C1C2(C)C(=O)C(C(C2)C)(C)C)C3=C(C4C(C3)C(C(C(C4)(C)C)O)C)C)C)O)C(=O)O | Inferred |
| InChI Key | InChIKey=RYXGKSYGYUBSQP-UHFFFAOYSA-N | Inferred |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Carbon No. | Predicted Shift (ppm) | Carbon No. | Predicted Shift (ppm) |
| 1 | 38.8 | 16 | 24.5 |
| 2 | 27.9 | 17 | 48.1 |
| 3 | 79.1 | 18 | 53.0 |
| 4 | 42.3 | 19 | 39.2 |
| 5 | 55.6 | 20 | 39.1 |
| 6 | 18.5 | 21 | 30.7 |
| 7 | 33.1 | 22 | 36.9 |
| 8 | 39.8 | 23 | 210.5 |
| 9 | 47.6 | 24 | 12.9 |
| 10 | 37.2 | 25 | 15.6 |
| 11 | 23.5 | 26 | 17.2 |
| 12 | 125.5 | 27 | 23.6 |
| 13 | 138.3 | 28 | 180.5 |
| 14 | 42.1 | 29 | 17.2 |
| 15 | 28.2 | 30 | 21.3 |
Table 3: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton | Predicted Shift (ppm) | Multiplicity | J (Hz) |
| H-3 | 3.22 | dd | 11.0, 5.0 |
| H-12 | 5.25 | t | 3.5 |
| H-18 | 2.20 | d | 11.2 |
| H-24 (CH₃) | 1.05 | s | - |
| H-25 (CH₃) | 0.88 | s | - |
| H-26 (CH₃) | 0.95 | s | - |
| H-27 (CH₃) | 1.10 | s | - |
| H-29 (CH₃) | 0.92 | d | 6.5 |
| H-30 (CH₃) | 0.85 | d | 6.5 |
Experimental Protocols
The synthesis of 23-Oxo-uncaric acid (3β-hydroxy-23-oxo-urs-12-en-28-oic acid) would typically involve the selective oxidation of a C-23 hydroxyl precursor, such as 23-hydroxyursolic acid.
Protocol: Oxidation of 23-Hydroxyursolic Acid
-
Dissolution: Dissolve 23-hydroxyursolic acid in a suitable organic solvent, such as dichloromethane (DCM) or acetone.
-
Oxidizing Agent: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), to the solution at room temperature. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding a suitable reagent, such as a saturated aqueous solution of sodium thiosulfate for DMP oxidation.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 23-oxo derivative.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 23-Oxo-uncaric acid.
Biological Activity and Signaling Pathways
Derivatives of ursolic acid are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] The introduction of an oxo group at the C-23 position can modulate this activity.
While specific data for 23-Oxo-uncaric acid is limited, related compounds such as 3-oxo-23-hydroxybetulinic acid have demonstrated significant antitumor activity.[2] The biological effects of ursane triterpenoids are often attributed to their interaction with various cellular signaling pathways.
Potential Signaling Pathways Modulated by Ursane Triterpenoids:
-
NF-κB Signaling Pathway: Many triterpenoids are known to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.
-
Apoptotic Pathways: These compounds can induce apoptosis (programmed cell death) in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases.
-
PI3K/Akt/mTOR Pathway: Some ursolic acid derivatives have been shown to inhibit this pathway, which is crucial for cell growth, proliferation, and survival.
Signaling Pathway Diagram:
Caption: Potential signaling pathways modulated by 23-Oxo-uncaric acid.
Conclusion
23-Oxo-uncaric acid, understood as 3β-hydroxy-23-oxo-urs-12-en-28-oic acid, represents an intriguing derivative of the ursolic acid family. Its chemical structure, characterized by the presence of a ketone at the C-23 position, suggests the potential for unique biological activities. This guide provides a foundational understanding of its structure, properties, and synthetic approaches, which can serve as a valuable resource for further research and development in the fields of medicinal chemistry and pharmacology. Further experimental validation of its spectroscopic data and biological effects is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Stereochemistry of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid belonging to the ursane class. First isolated from Uncaria tomentosa and also found in other species of the Uncaria genus, such as Uncaria rhynchophylla, this natural product is of significant interest due to the diverse biological activities associated with ursane-type triterpenoids, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][2] The specific stereochemical configuration of this complex molecule is crucial for its biological function and interaction with molecular targets. This technical guide provides a comprehensive overview of the stereochemistry of this compound, supported by available quantitative data, detailed experimental protocols for its isolation and characterization, and a discussion of its putative signaling pathways.
Stereochemical Elucidation
The definitive stereochemistry of this compound has been established as 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid . This structural assignment was determined through extensive spectroscopic analysis, primarily utilizing 1D and 2D Nuclear Magnetic Resonance (NMR) techniques, as detailed in the seminal work by Aquino et al. (1990) in the Journal of Natural Products.[3][4][5][6]
The ursane skeleton possesses several chiral centers, leading to a complex three-dimensional structure. The key stereochemical features of the title compound are:
-
C-3 Hydroxyl Group: The hydroxyl group at the 3-position is in the β-configuration , meaning it is oriented "up" or out of the plane of the A-ring. This is a common feature in many biologically active triterpenoids.
-
C-6 Hydroxyl Group: The hydroxyl group at the 6-position also adopts a β-configuration .
-
C-19 Hydroxyl Group: In contrast, the hydroxyl group at the 19-position is in the α-configuration , oriented "down" or into the plane of the E-ring.
-
Ring Junctions: The stereochemistry of the ring junctions follows the typical pattern for ursane-type triterpenoids, contributing to the characteristic bent shape of the molecule.
Quantitative Data
The following tables summarize the available quantitative data for 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid.
| Physicochemical Properties | |
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₆ |
| Molecular Weight | 502.69 g/mol |
| CAS Number | 131984-82-2 |
| Appearance | White crystalline powder[2] |
| Specific Rotation [α]D | -15.2° (c, 1 in MeOH)[2] |
| ¹³C NMR Spectroscopic Data (Predicted/Analog-based) | |
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | ~39.0 |
| 2 | ~27.0 |
| 3 | ~79.0 |
| 4 | ~43.0 |
| 5 | ~48.0 |
| 6 | ~73.0 |
| 7 | ~33.0 |
| 8 | ~40.0 |
| 9 | ~47.0 |
| 10 | ~37.0 |
| 11 | ~23.5 |
| 12 | ~125.0 |
| 13 | ~138.0 |
| 14 | ~42.0 |
| 15 | ~28.0 |
| 16 | ~24.0 |
| 17 | ~48.0 |
| 18 | ~53.0 |
| 19 | ~73.0 |
| 20 | ~40.0 |
| 21 | ~31.0 |
| 22 | ~37.0 |
| 23 | ~210.0 (C=O) |
| 24 | ~13.0 |
| 25 | ~16.0 |
| 26 | ~17.0 |
| 27 | ~23.0 |
| 28 | ~180.0 (COOH) |
| 29 | ~17.0 |
| 30 | ~21.0 |
ngcontent-ng-c1205671314="" class="ng-star-inserted">Note: The definitive ¹H and ¹³C NMR data are detailed in Aquino, R., et al. (1990). New Polyhydroxylated Triterpenes from Uncaria tomentosa. Journal of Natural Products, 53(3), 559-564.[3][4][6]
Experimental Protocols
The isolation and structural elucidation of 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid from its natural source, Uncaria tomentosa, involves a multi-step process. The following is a generalized protocol based on the original literature and standard phytochemical techniques.
4.1. Extraction
-
Plant Material Preparation: Air-dried and powdered plant material (e.g., stem bark of Uncaria tomentosa) is subjected to extraction.
-
Solvent Extraction: The powdered material is typically extracted with a polar solvent such as methanol or ethanol, often with heating or maceration.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
4.2. Fractionation and Isolation
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing the target triterpenoids (typically the ethyl acetate or chloroform fraction) is subjected to column chromatography on silica gel.
-
Elution Gradient: A gradient elution system, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to separate the compounds.
-
Further Purification: Fractions containing the compound of interest are further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
4.3. Structure Elucidation
-
Spectroscopic Analysis: The structure of the purified compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and carboxylic acids.
-
¹H and ¹³C NMR Spectroscopy: To determine the carbon skeleton and the connectivity of protons and carbons.
-
2D NMR (COSY, HSQC, HMBC): To establish detailed correlations between protons and carbons, which is essential for assigning the complex structure and stereochemistry.
-
-
Data Comparison: The obtained spectroscopic data is compared with published data for known ursane-type triterpenoids to confirm the structure and stereochemistry.
Putative Signaling Pathways
While the specific signaling pathways modulated by 3β,6β,19α-trihydroxy-23-oxo-urs-12-en-28-oic acid have not been extensively studied, the known anti-inflammatory and antioxidant activities of ursane-type triterpenoids suggest potential interactions with key cellular signaling cascades.
5.1. Inhibition of the NF-κB Signaling Pathway
Many triterpenoids exert their anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[7][8][9][10][11] This pathway is a central mediator of the inflammatory response.
Caption: Putative inhibition of the NF-κB pathway by the title compound.
5.2. Activation of the Nrf2 Antioxidant Pathway
Triterpenoids are also known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.[12][13][14][15][16] This pathway protects cells from oxidative stress by upregulating the expression of antioxidant enzymes.
Caption: Putative activation of the Nrf2 pathway by the title compound.
Conclusion
3β,6β,19α-Trihydroxy-23-oxo-urs-12-en-28-oic acid is a structurally complex natural product with well-defined stereochemistry. The precise arrangement of its hydroxyl groups and the conformation of its ursane skeleton are critical determinants of its biological activity. While detailed mechanistic studies on this specific molecule are still emerging, its structural class suggests a high potential for modulating key signaling pathways involved in inflammation and oxidative stress, such as NF-κB and Nrf2. This technical guide provides a foundational resource for researchers interested in the further investigation and potential therapeutic development of this and related ursane-type triterpenoids.
References
- 1. The Amazon rain forest plant Uncaria tomentosa (cat’s claw) and its specific proanthocyanidin constituents are potent i… [ouci.dntb.gov.ua]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway [mdpi.com]
- 12. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Nrf2-Mediated Gene Transcription by Extremely Potent Synthetic Triterpenoids Attenuate Dopaminergic Neurotoxicity in the MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triterpenoid modulation of IL-17 and Nrf-2 expression ameliorates neuroinflammation and promotes remyelination in autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a pentacyclic triterpenoid isolated from the vines of Uncaria rhynchophylla.[][2] This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes predicted properties and outlines general experimental protocols for the determination of key physicochemical parameters. All quantitative data is presented in a structured format, and logical workflows are visualized to aid in experimental design.
Introduction
This compound belongs to the ursane class of triterpenoids, a large and structurally diverse family of natural products renowned for their wide spectrum of biological activities. Triterpenoids from various plant sources have demonstrated significant potential as anti-inflammatory, antioxidant, and anti-cancer agents. The unique structural features of this compound, including its hydroxyl and oxo functionalities, suggest a potential for specific interactions with biological targets, making it a compound of considerable interest for further scientific investigation.
Physicochemical Properties
The following table summarizes the available and predicted physicochemical properties of this compound. It is important to note that while some fundamental properties have been confirmed, others are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₆ | [][3] |
| Molecular Weight | 502.7 g/mol | [] |
| Physical Description | Powder | [] |
| CAS Number | 131984-82-2 | [3] |
| Predicted XLogP3 | 3.9 | [4] |
| Predicted Hydrogen Bond Donor Count | 4 | [4] |
| Predicted Hydrogen Bond Acceptor Count | 6 | [4] |
| Predicted Rotatable Bond Count | 3 | [4] |
| Predicted Topological Polar Surface Area | 118 Ų | [4] |
| Qualitative Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poorly soluble in aqueous solutions. |
Experimental Protocols
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in the literature. However, the following are detailed methodologies for key experiments that can be employed for its characterization.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
For a pure compound, the melting range is typically narrow (within 1-2 °C).
-
Determination of Solubility
Understanding the solubility of a compound in various solvents is crucial for its formulation and delivery.
-
Apparatus: Analytical balance, vials, orbital shaker, centrifugation system, and a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Procedure (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial.
-
The mixture is agitated in an orbital shaker at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the suspension is allowed to stand to allow the undissolved solid to settle.
-
A sample of the supernatant is carefully removed and centrifuged to separate any remaining suspended particles.
-
The concentration of the compound in the clear supernatant is then determined using a validated HPLC method.
-
The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard technique for assessing the purity of a compound.
-
Instrumentation: An HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Typical Conditions for a Reversed-Phase Method:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Procedure: A solution of the compound in a suitable solvent is prepared and injected into the HPLC system. The resulting chromatogram will show a peak for the target compound and any impurities present. The purity can be estimated by calculating the area percentage of the main peak relative to the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the chemical structure of an organic molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
A series of NMR experiments are performed, including:
-
¹H NMR: To identify the types and connectivity of protons.
-
¹³C NMR: To identify the number and types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the complete chemical structure.
-
-
The resulting spectra are analyzed to confirm the structure of this compound.
-
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the study of this compound.
References
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid literature review
A comprehensive literature review of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a pentacyclic triterpenoid of the ursane type, reveals a compound of significant interest for its potential pharmacological applications. This technical guide synthesizes the available information on its physicochemical properties, and due to limited direct biological data, draws comparative insights from the closely related and well-researched stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA). This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding and methodological framework for future investigation.
Physicochemical Properties
This compound is a natural triterpenoid that has been isolated from the vines of Uncaria rhynchophylla.[1][2][] Its chemical structure is characterized by a five-ring ursane core with hydroxyl and oxo functional groups that contribute to its biological activity.[4] While extensive experimental data on its physical properties are not widely available, computed properties provide valuable insights into its chemical behavior.[5]
| Property | Value | Source |
| Molecular Formula | C30H46O6 | [] |
| Molecular Weight | 502.7 g/mol | [] |
| IUPAC Name | (4aR,6aR,6aS,6bR,8aR,9S,10R,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-11-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | N/A |
| XLogP3 | 3.9 | [5] |
| Hydrogen Bond Donor Count | 4 | [5] |
| Hydrogen Bond Acceptor Count | 6 | [5] |
| Rotatable Bond Count | 3 | [5] |
| Exact Mass | 502.329439 g/mol | [5] |
| Complexity | 978 | [5] |
Biological Activity
Direct experimental studies on the biological activity of this compound are limited. However, the broader class of ursane-type pentacyclic triterpenoids is known for a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities.[4][6]
Significant research on the closely related stereoisomer, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), provides a strong rationale for investigating the therapeutic potential of this compound. THA has demonstrated potent and selective anticancer activity both in vitro and in vivo.[1][2] It exhibits significant cytotoxicity against cancer cell lines such as human ovarian carcinoma (A2780) and human hepatocellular carcinoma (HepG2), while showing lower toxicity to noncancerous cell lines.[1][2]
Table of Anticancer Activity for the Stereoisomer THA
| Cell Line | IC50 (µg/mL) |
| A2780 (Ovarian Cancer) | 10.5 ± 1.2 |
| HepG2 (Liver Cancer) | 15.2 ± 1.8 |
| IOSE144 (Noncancerous Ovarian Epithelium) | > 50 |
| QSG7701 (Noncancerous Liver) | > 50 |
Experimental Protocols
Isolation of Ursane-Type Triterpenoids
The following is a general protocol for the isolation of ursane-type triterpenoids from plant material, which can be adapted for the isolation of this compound from Uncaria rhynchophylla.
-
Extraction : The dried and powdered plant material is extracted with methanol using a Soxhlet apparatus.
-
Solvent Partitioning : The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation : The ethyl acetate fraction, which is typically rich in triterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.
-
Further Purification : Fractions containing the target compound are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment : The cells are then treated with various concentrations of the test compound for 48 hours.
-
MTT Addition : After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization : The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Analysis by Flow Cytometry
This method is used to quantify the induction of apoptosis by a compound.
-
Cell Treatment : Cells are treated with the compound at various concentrations for 48 hours.
-
Cell Staining : The treated cells are harvested, washed with phosphate-buffered saline (PBS), and then stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry : The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This protocol determines the effect of a compound on cell cycle progression.
-
Cell Treatment and Fixation : Cells are treated with the compound for 24 hours, then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.
-
Staining : The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry : The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction : Total protein is extracted from compound-treated cells using a lysis buffer.
-
Protein Quantification : The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cdc2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: General workflow for the isolation and purification of ursane-type triterpenoids.
Caption: Proposed signaling pathway for the anticancer activity of the stereoisomer THA.
References
- 1. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]
- 2. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid | C30H48O6 | CID 91668422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of Pentacyclic Triterpenoids: A Case Study on 3-Oxo-23-Hydroxybetulinic Acid Derivatives
Introduction
Pentacyclic triterpenoids are a class of natural products that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including potent antitumor effects.[1][2] These compounds often serve as valuable lead structures for the development of novel therapeutic agents. The preliminary biological screening process is a critical first step in identifying promising candidates. This guide outlines the core components of such a screening cascade, focusing on the evaluation of antitumor properties through in vitro and in vivo assays. Using derivatives of 3-oxo-23-hydroxybetulinic acid as a case study, we present key data, detailed experimental protocols, and conceptual workflows to illustrate this process.[3]
In Vitro Antiproliferative Activity
The initial phase of screening typically involves assessing the compound's ability to inhibit the growth of various cancer cell lines. This is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Data Presentation: Antiproliferative Activity of Triterpenoid Derivatives
The following table summarizes the in vitro cytotoxic activities of representative derivatives of 23-hydroxybetulinic acid against a panel of human cancer cell lines. The data is presented as IC50 values in micromolar (µM) concentrations.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 10e (3-oxo derivative) | B16 | Melanoma | 5.85 | [3] |
| SF-763 | Glioblastoma | 6.23 | [3] | |
| BEL-7402 | Liver Cancer | 7.22 | [3] | |
| 6i (C-28 ester derivative) | HL-60 | Leukemia | 8.35 | [2][4] |
| 6g (28-amide derivative) | HL-60 | Leukemia | 10.47 | [5] |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate biological screening. Below are standardized methodologies for the key assays mentioned.
In Vitro Antiproliferative Assay (MTT/SRB Protocol)
This protocol describes a common colorimetric method for determining cell viability and, consequently, the cytotoxic potential of a test compound.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt to purple formazan crystals.[6][7] The Sulforhodamine B (SRB) assay, an alternative method, relies on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid.[8] The intensity of the color, measured with a spectrophotometer, is proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HL-60, B16, A549) in the appropriate complete medium in a humidified incubator at 37°C and 5% CO₂.[9]
-
Harvest cells during their logarithmic growth phase.
-
Seed the cells into 96-well plates at a density of 1 × 10⁴ to 5 × 10³ cells/well and incubate overnight to allow for attachment.[6][8]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 3-oxo-23-hydroxybetulinic acid derivative) in dimethyl sulfoxide (DMSO).
-
Create a series of serial dilutions of the compound in a serum-free medium. The final DMSO concentration should be kept below 0.5%.[10]
-
Remove the overnight culture medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and an untreated control.
-
-
MTT Assay Procedure:
-
Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6][10]
-
Carefully aspirate the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[6][10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Antitumor Efficacy (Xenograft Model)
Compounds that show potent in vitro activity are advanced to in vivo models to assess their antitumor efficacy in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice.[11][12] Since these mice lack a functional immune system, they cannot reject the foreign cells, allowing the tumor to grow.[11] The effect of the test compound on tumor growth is then monitored over time.
Methodology:
-
Animal and Cell Line Preparation:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Culture the desired cancer cells (e.g., B16 melanoma, H22 liver tumor) to the logarithmic growth phase.
-
Harvest and resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a concentration of approximately 5 x 10⁷ cells/mL.[11] Cell viability should be >90%.[11]
-
-
Tumor Implantation:
-
Treatment Protocol:
-
Monitor the mice for tumor growth. When tumors become palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Prepare the test compound formulation. Administer the compound to the treatment group via a specified route (e.g., intraperitoneal, intravenous) and schedule.
-
Administer an equivalent volume of the vehicle to the control group.[9] A positive control group treated with a standard chemotherapeutic agent (e.g., cyclophosphamide, 5-fluorouracil) is often included.[3]
-
-
Efficacy Monitoring and Data Analysis:
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume (Volume = (length × width²)/2).[11]
-
Monitor the body weight of the mice as an indicator of toxicity.[9][11]
-
At the end of the study (e.g., after 21-28 days or when control tumors reach a maximum size), euthanize the mice, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition (TGI) percentage for the treated groups compared to the control group.
-
Visualization of Workflows and Pathways
Diagrams are crucial for visualizing complex processes and relationships in drug screening.
Preliminary Biological Screening Workflow
The following diagram illustrates a typical workflow for the preliminary screening of a novel compound for antitumor activity.
Caption: A generalized workflow for preliminary antitumor drug screening.
Apoptosis Signaling Pathway
Triterpenoids often induce cancer cell death through apoptosis. This diagram shows a simplified representation of the intrinsic and extrinsic apoptosis pathways, which are common targets for such compounds.[13][14]
Caption: Key targets of triterpenoids in apoptotic signaling pathways.
References
- 1. Apoptotic effects of triterpenoids isolated from Pleiocarpa pycnantha leaves in cancer cells and molecular docking study of the interactions of camptothecin and ursolic acid with human caspase 3, caspase 9 and topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and antitumor activity of novel 3-oxo-23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 23-hydroxybetulinic acid C-28 ester derivatives as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 28-amide derivatives of 23-hydroxy betulinic Acid as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative Properties of Triterpenoids by ECIS Method—A New Promising Approach in Anticancer Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ijpbs.com [ijpbs.com]
- 13. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the natural triterpenoid 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. Due to the limited availability of a complete, unified set of experimental spectra for this specific compound in publicly accessible literature, this document combines directly reported data with predicted values and data from closely related structural analogs to serve as a valuable resource for research and development.
Compound Overview
This compound is a pentacyclic triterpenoid of the ursane type. It has been isolated from plants of the Uncaria genus, such as Uncaria macrophylla and Uncaria rhynchophylla.[1][2] The core structure features a five-ring system with hydroxyl groups at positions 3, 6, and 19, a ketone group at position 23, a carboxylic acid at C-28, and a double bond between C-12 and C-13. Its molecular formula is C30H46O6, with a corresponding molecular weight of approximately 502.7 g/mol .[3]
While research on the specific biological activities of this compound is limited, related triterpenoids are known to possess a wide range of pharmacological properties. For instance, a structurally similar compound, 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA), has demonstrated significant anticancer activity.
Spectroscopic Data
The following sections and tables summarize the available and predicted spectroscopic data for this compound and its close analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid (Analog) [4] (Data is predicted or based on closely related analogs and should be used as a reference)
| Proton | Chemical Shift (δ) ppm (Predicted/Analog-based) | Multiplicity | J (Hz) |
| H-3 | ~3.20 | m | |
| H-6 | ~4.50 | m | |
| H-12 | ~5.25 | t | 3.5 |
| H-18 | ~2.20 | d | 11.0 |
| CH₃ | Multiple signals between 0.70-1.25 | s | |
| CH₂-23 | ~3.40 and ~3.70 | d | 11.0 |
Table 2: Predicted ¹³C NMR Data for 3,6,19,23-Tetrahydroxy-12-ursen-28-oic acid (Analog) [4] (Data is predicted or based on closely related analogs and should be used as a reference)
| Carbon No. | Chemical Shift (δ) ppm (Predicted/Analog-based) |
| 1 | ~38.5 |
| 2 | ~27.0 |
| 3 | ~78.0 |
| 4 | ~39.0 |
| 5 | ~55.0 |
| 6 | ~72.0 |
| 7 | ~33.0 |
| 8 | ~40.0 |
| 9 | ~47.0 |
| 10 | ~37.0 |
| 11 | ~23.5 |
| 12 | ~125.0 |
| 13 | ~138.0 |
| 14 | ~42.0 |
| 15 | ~28.0 |
| 16 | ~24.0 |
| 17 | ~48.0 |
| 18 | ~53.0 |
| 19 | ~73.0 |
| 20 | ~41.0 |
| 21 | ~31.0 |
| 22 | ~37.0 |
| 23 | ~65.0 |
| 24 | ~13.0 |
| 25 | ~16.0 |
| 26 | ~17.0 |
| 27 | ~23.0 |
| 28 | ~180.0 |
| 29 | ~26.0 |
| 30 | ~21.0 |
Mass Spectrometry (MS)
Mass spectrometry data for this compound has been reported.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS | Positive | 525 | [M+Na]⁺ |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound shows characteristic absorption bands for its functional groups.
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Interpretation of Functional Group |
| 3419 | O-H stretching (hydroxyl groups) |
| 2930 | C-H stretching (aliphatic) |
| 1709 | C=O stretching (ketone) |
| 1689 | C=O stretching (carboxylic acid) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption data for this compound is not detailed in the available literature. Generally, triterpenoids lacking extensive conjugation exhibit weak absorption in the UV region, often monitored around 210-220 nm during HPLC analysis.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of triterpenoids, which can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).[4]
-
Sample Preparation : Samples are typically dissolved in deuterated solvents such as methanol-d₄ (CD₃OD), chloroform-d (CDCl₃), or pyridine-d₅.[4]
-
Data Acquisition : For ¹³C NMR, a sufficient number of scans (e.g., 1024) should be co-added to achieve an adequate signal-to-noise ratio. For ¹H NMR, typically 16 repetitions are sufficient. Chemical shifts are reported in ppm relative to the residual solvent signal or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Instrumentation : High-resolution mass spectra are typically acquired using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Ionization : ESI in positive ion mode is commonly used to detect protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
-
Fragmentation : Tandem mass spectrometry (MS/MS) can be performed to study fragmentation patterns, which often involve sequential neutral losses of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group.
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra are recorded on an FTIR spectrometer.
-
Sample Preparation : Samples can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Spectra are typically recorded over a range of 4000 to 400 cm⁻¹.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound are not well-documented, research on the closely related triterpenoid 2α, 3α, 19β, 23β-tetrahydroxyurs-12-en-28-oic acid (THA) has elucidated a potential mechanism for its anticancer activity. The following diagram illustrates this proposed pathway.
The general workflow for isolating triterpenoids like this compound from a plant source is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Two new hemiterpene glycosides from the leaves of Ilex rotunda. Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Antioxidant Constituents from Ilex rotunda and Evaluation of Their Blood-Brain Barrier Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid from Uncaria rhynchophylla
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for the isolation and purification of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a pentacyclic triterpenoid, from the vines of Uncaria rhynchophylla.[][2] This class of natural products is of significant interest due to the wide range of biological activities exhibited by structurally similar compounds. The protocols detailed herein cover plant material preparation, solvent extraction, chromatographic purification, and methods for characterization. While specific quantitative yields and chromatographic retention times are highly dependent on the starting material and experimental conditions, this document provides a robust framework for researchers to successfully isolate this target compound.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid of the ursane type.[] Triterpenoids isolated from various Uncaria species have demonstrated a range of biological activities, including inhibitory effects on nitric oxide (NO) production and protein tyrosine phosphatase 1B (PTP1B).[3][4] Given the therapeutic potential of this class of compounds, efficient and reliable isolation protocols are essential for further research and drug development. This document outlines a detailed methodology for the extraction and purification of this compound from its natural source, Uncaria rhynchophylla.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₆ |
| Molecular Weight | 502.7 g/mol [] |
| Chemical Family | Triterpenoids[] |
| Plant Source | Uncaria rhynchophylla[][2] |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Experimental Protocols
The isolation of this compound involves a multi-step process encompassing extraction and chromatographic purification.
Plant Material Preparation and Extraction
This protocol describes a generalized solvent extraction method to obtain a crude extract enriched with triterpenoids.
Materials and Equipment:
-
Dried vines of Uncaria rhynchophylla
-
Laboratory mill
-
Large glass flasks for maceration
-
70% Ethanol (ACS grade or higher)
-
Rotary evaporator
-
Water bath
-
Filter paper and funnel
-
Vacuum oven
Protocol:
-
Preparation of Plant Material: Air-dry the vines of Uncaria rhynchophylla at room temperature until brittle. Grind the dried material into a fine powder using a laboratory mill.
-
Maceration: Submerge the powdered plant material (e.g., 1 kg) in a suitable volume of 70% aqueous ethanol (e.g., 10 L) in a sealed glass flask.[5]
-
Extraction: Allow the mixture to macerate for 24 hours at room temperature with occasional agitation.[5] Repeat the extraction process twice more with fresh solvent.
-
Filtration: After each extraction, filter the ethanolic solution through filter paper to remove solid plant debris.
-
Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.
-
Drying: Dry the concentrated extract completely in a vacuum oven at 40°C to yield a solid residue. The yield of the crude extract from Uncaria rhynchophylla has been reported to be approximately 13.88%.[5]
Chromatographic Purification
This section outlines a general approach for the purification of the target compound from the crude extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).
3.2.1. Silica Gel Column Chromatography
Materials and Equipment:
-
Crude extract of Uncaria rhynchophylla
-
Silica gel (200-300 mesh)
-
Glass chromatography column
-
Solvents: Hexane, Ethyl Acetate, Methanol (HPLC grade)
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
Protocol:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve a portion of the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. The specific gradient will require optimization.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the target compound. Pool the fractions that show a similar profile.
-
Concentration: Concentrate the pooled fractions containing the compound of interest using a rotary evaporator.
3.2.2. High-Performance Liquid Chromatography (HPLC) Purification
For final purification, preparative or semi-preparative HPLC can be employed.
Table 2: General HPLC Parameters for Triterpenoid Separation
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water, potentially with a small amount of formic or acetic acid to improve peak shape. |
| Detection | UV at 210-220 nm or Mass Spectrometry (MS) |
| Flow Rate | Approximately 1.0 mL/min |
| Temperature | 25-30 °C |
Protocol:
-
Sample Preparation: Dissolve the partially purified fraction from column chromatography in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.
-
Injection and Separation: Inject the sample onto the HPLC system and run the separation using an optimized gradient.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the collected fraction using analytical HPLC.
-
Structure Confirmation: Confirm the identity of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualization of Workflows and Potential Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. New triterpenic acids from Uncaria rhynchophylla: chemistry, NO-inhibitory activity, and tandem mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the chemical constituents and anti-Alzheimer’s disease effects of Uncaria rhynchophylla and Uncaria tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solvent Extraction of Ursane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solvent extraction of ursane triterpenoids from plant materials. Ursane triterpenoids, such as ursolic acid and its isomer oleanolic acid, are a class of bioactive compounds with significant therapeutic potential, exhibiting anti-inflammatory, anticancer, and other pharmacological activities.[1][2] The efficient extraction of these compounds is a critical first step in their study and utilization for drug development.
Overview of Extraction Methods
The selection of an appropriate extraction method is paramount for maximizing the yield and purity of ursane triterpenoids. These compounds are generally hydrophobic and practically insoluble in water.[3] Therefore, organic solvents are predominantly used for their extraction.[3] Common methods range from conventional techniques like maceration and Soxhlet extraction to more modern and efficient approaches such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE).[1]
Conventional Methods:
-
Maceration: This simple technique involves soaking the plant material in a solvent at room temperature for an extended period.[3] It is a straightforward method but can be time-consuming and may result in lower yields compared to other techniques.
-
Heat Reflux Extraction: This method involves boiling the solvent with the plant material, with the solvent vapors being condensed and returned to the extraction vessel. The elevated temperature can enhance extraction efficiency but may degrade thermolabile compounds.[3]
-
Soxhlet Extraction: A continuous extraction method where fresh solvent is repeatedly passed over the plant material. It is more efficient than maceration but requires specialized glassware and can be lengthy.[4]
Modern Methods:
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, facilitating solvent penetration and enhancing mass transfer. UAE is known for its reduced extraction time and lower solvent consumption.[5][6]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid extraction. This method is fast and efficient but requires careful control of temperature and pressure.[1][2]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is highly selective and provides high-purity extracts without residual organic solvents. However, it requires specialized and expensive equipment.[1][7]
-
Pressurized Liquid Extraction (PLE): An automated technique that uses solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent volume.[8][9]
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes quantitative data on the extraction of ursane triterpenoids using various methods and solvents, as reported in the literature. This allows for a comparative assessment of the efficiency of different approaches.
| Plant Material | Ursane Triterpenoid | Extraction Method | Solvent | Yield | Purity | Reference |
| Olea europaea (leaves) | Oleanolic Acid | Soxhlet Extraction | Methanol | 8.22 g | Not Specified | [4] |
| Satureja mutica (aerial part) | Oleanolic Acid | Percolation | Diethyl ether | 18 g | Not Specified | |
| Parinari curatellifolia (stem bark) | Oleanolic Acid | Cold Maceration | Methanol, Ethyl acetate, n-hexane | 8.2% w/w | Not Specified | |
| Punica granatum (flowers) | Ursolic Acid | Ultrasound-Assisted Extraction followed by Flash Chromatography | Dichloromethane: Methanol (30:2 V/V) | 0.1% of dried powder | >97% | [5] |
| Rosa laevigata (root) | Kajiichigoside F1 and Rosamultin | Ultrasonic Extraction | 80% Ethanol | Optimized Yield | Not Specified | [6] |
| Centella asiatica | Total Triterpenes | Ultrasound-Assisted Extraction | 90% Methanol | Optimized Yield | Not Specified | [10] |
| Eucalyptus globulus (bark) | Ursolic, Betulinic, Oleanolic acids | Supercritical CO2 Extraction | Carbon Dioxide | 1.56 mg/100g | Not Specified | [11] |
Experimental Protocols
This section provides detailed protocols for key solvent extraction methods for ursane triterpenoids.
Protocol 1: Maceration for Oleanolic Acid from Olive Leaves
This protocol is adapted from a method that recovers approximately 90% of the oleanolic acid content in a single extraction stage.[3]
Materials and Equipment:
-
Dried and powdered olive leaves
-
95% Ethanol
-
Erlenmeyer flask
-
Shaker
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh a desired amount of dried and powdered olive leaf material.
-
Place the plant material in an Erlenmeyer flask.
-
Add 95% ethanol to the flask at a solid-to-liquid ratio of 1:10 (w/v).
-
Seal the flask and place it on a shaker at room temperature.
-
Macerate for 24 hours.
-
After maceration, filter the mixture to separate the extract from the plant residue.
-
Wash the residue with a small amount of fresh 95% ethanol to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting crude extract can be further purified.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Ursolic Acid from Pomegranate Flowers
This protocol is based on a rapid and efficient procedure for preparing ursolic acid.[5]
Materials and Equipment:
-
Dried and powdered pomegranate flowers
-
Ethanol (90%), Ethyl acetate
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filter membrane (0.45 µm)
-
Rotary evaporator
Procedure:
-
Weigh 1 g of pomegranate flower powder into a suitable vessel.
-
Add 20 mL of the selected solvent (e.g., 90% ethanol or ethyl acetate).
-
Place the vessel in an ultrasonic bath set at 40°C.
-
Apply ultrasonic irradiation for 50 minutes.
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Decant the supernatant and filter it through a 0.45 µm membrane filter.
-
Repeat the extraction process two more times with fresh solvent.
-
Pool the filtrates and concentrate them using a rotary evaporator to obtain the crude extract.
-
The crude extract can then be subjected to purification steps like flash chromatography.[5]
Protocol 3: Pressurized Liquid Extraction (PLE) from Plant Material
This protocol outlines a general procedure for the efficient extraction of ursane triterpenoids using PLE.[8]
Materials and Equipment:
-
Dried and powdered plant material
-
Methanol
-
Pressurized Liquid Extraction system
-
Extraction cells
-
Nitrogen gas source
Procedure:
-
Weigh 1.0 g of the dry, powdered plant material into an extraction cell.
-
Place the cell into the PLE system.
-
Set the extraction parameters:
-
Solvent: Methanol
-
Temperature: 100 °C
-
Pressure: 100 bar
-
Extraction Cycles: 2
-
Static Extraction Time per Cycle: 10 minutes
-
-
Perform the extraction under a nitrogen atmosphere.[8]
-
Collect the resulting extract.
-
Dry the extract completely, for example, under a stream of nitrogen.
-
The dried extract is then ready for analysis or further purification.
Visualization of Workflows and Relationships
General Experimental Workflow for Solvent Extraction
The following diagram illustrates a typical workflow for the solvent extraction of ursane triterpenoids from plant material, followed by purification and analysis.
Caption: General workflow for ursane triterpenoid extraction.
Logical Relationships in Selecting an Extraction Method
The choice of an extraction method depends on a variety of factors. This diagram illustrates the key considerations and their interrelationships.
Caption: Key factors influencing extraction method selection.
References
- 1. ijesrr.org [ijesrr.org]
- 2. mdpi.com [mdpi.com]
- 3. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sanad.iau.ir [sanad.iau.ir]
- 6. Study on the Optimization of an Extraction Process of Two Triterpenoid Saponins in the Root of Rosa laevigata Michx. and Their Protective Effect on Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6700014B2 - Process for extracting oleanolic acid from plant material - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Pentacyclic Triterpene Distribution in Various Plants - Rich Sources for a New Group of Multi-Potent Plant Extracts - ProQuest [proquest.com]
- 10. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, an ursane-type pentacyclic triterpenoid, using column chromatography. Ursane triterpenoids are a class of natural products recognized for their diverse biological activities, including potential anti-inflammatory and cytotoxic effects.[1] This application note details the necessary steps from crude extraction to final purity assessment, offering standardized protocols for each stage. Quantitative data from a representative purification process are presented in tabular format for clarity. Additionally, visual diagrams of the experimental workflow and a hypothetical signaling pathway are provided to aid in the conceptual understanding of the procedures and the compound's potential mechanism of action.
Introduction
This compound is a pentacyclic triterpenoid that can be isolated from plant sources such as the vines of Uncaria rhynchophylla.[2][] Like other ursane-type triterpenoids, it is of significant interest to the scientific community for its potential therapeutic applications. The purification of this compound from a crude plant extract is a critical step in its characterization and further investigation for drug development. Column chromatography is a fundamental and effective technique for the isolation of such natural products.
This guide outlines a generalized yet detailed methodology for the purification of this compound, based on established protocols for similar triterpenoids.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₆ |
| Molecular Weight | 502.7 g/mol [4] |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[5] |
Experimental Protocols
The purification process is divided into three main stages: crude extraction, column chromatography, and purity assessment.
Crude Extraction from Plant Material
This protocol describes a solvent extraction method to obtain a crude extract enriched with triterpenoids.
Materials and Equipment:
-
Dried and powdered plant material (e.g., stems and hooks of Uncaria rhynchophylla)
-
Methanol (ACS grade or higher)
-
Soxhlet apparatus or large glass flasks for maceration
-
Rotary evaporator
-
Heating mantle or water bath
-
Filter paper and funnel
Protocol:
-
Preparation of Plant Material: Air-dry the plant material until brittle and then grind it into a fine powder.
-
Extraction (Soxhlet - Recommended): a. Place 100 g of the dried powder into a cellulose thimble and load it into the main chamber of a Soxhlet extractor. b. Add 1 L of methanol to the distilling flask. c. Heat the solvent to reflux and continue the extraction for 24-48 hours, or until the solvent in the siphon arm runs clear.
-
Extraction (Maceration - Alternative): a. Submerge 100 g of the dried powder in 1 L of methanol in a sealed glass flask. b. Agitate the mixture at room temperature for 48-72 hours.
-
Filtration: After extraction, filter the methanolic solution to remove solid plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude methanolic extract.
-
Drying: Completely dry the concentrated extract in a vacuum oven at 40°C to yield a solid residue.
Silica Gel Column Chromatography Purification
This protocol outlines the separation of the target compound from the crude extract.
Materials and Equipment:
-
Crude methanolic extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Protocol:
-
Column Packing: a. Prepare a slurry of silica gel in hexane. b. Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped. c. Allow the silica gel to settle and add a thin layer of sand on top.
-
Sample Loading: a. Dissolve the crude extract in a minimal amount of chloroform or the initial mobile phase. b. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: a. Begin elution with 100% hexane. b. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (gradient elution). A typical gradient could be:
- 100% Hexane
- 95:5 Hexane:Ethyl Acetate
- 90:10 Hexane:Ethyl Acetate
- 80:20 Hexane:Ethyl Acetate
- 70:30 Hexane:Ethyl Acetate
- 50:50 Hexane:Ethyl Acetate
- 100% Ethyl Acetate c. Collect fractions of a consistent volume (e.g., 20 mL).
-
Fraction Analysis: a. Monitor the collected fractions using TLC to identify those containing the target compound. b. Pool the fractions that show a pure spot corresponding to the desired compound.
-
Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of the isolated compound.
Materials and Equipment:
-
Purified this compound
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Protocol:
-
Sample Preparation: Prepare a standard solution of the purified compound in methanol at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the relative area of the main peak.
Data Presentation
The following tables summarize representative quantitative data from a purification process. (Note: This data is illustrative and may vary based on the plant source and experimental conditions).
Table 2: Summary of Purification Steps and Yield
| Purification Step | Starting Material (g) | Product Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Crude Methanol Extract | 100 (Dry Plant Material) | 12.5 | 12.5 | ~15 |
| Silica Gel Column Chromatography (Pooled Fractions) | 12.5 | 0.25 | 2.0 | >95 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for Extraction and Purification.
Hypothetical Signaling Pathway
While the specific signaling pathways for this compound have not been fully elucidated, related ursane-type triterpenoids are known to possess anti-inflammatory properties. A potential mechanism of action could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Hypothetical Inhibition of the NF-κB Pathway.
Conclusion
The protocols described in this application note provide a robust framework for the successful purification of this compound from a crude plant extract. The use of silica gel column chromatography with a gradient elution of hexane and ethyl acetate is an effective method for isolating this and other similar triterpenoids. The provided workflows and hypothetical signaling pathway serve as valuable resources for researchers in natural product chemistry and drug discovery. Further optimization of these generalized protocols may be necessary depending on the specific source material and available laboratory equipment.
References
Application Notes and Protocols for the HPLC Analysis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid of the ursane type, a class of natural products recognized for a wide spectrum of biological activities. This compound, with the molecular formula C₃₀H₄₆O₆ and a molecular weight of 502.7 g/mol , has been isolated from the vines of Uncaria rhynchophylla.[1][2][] Accurate and robust analytical methods are essential for the quantification, purity assessment, and pharmacokinetic studies of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering high resolution and sensitivity.
This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended to support research, development, and quality control activities.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₆ |
| Molecular Weight | 502.7 g/mol |
| CAS Number | 131984-82-2 |
| Appearance | Powder |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Experimental Protocols
Protocol 1: HPLC Method for Quantification and Purity Analysis
This protocol outlines a general method for the analysis of this compound using reverse-phase HPLC with UV detection.
Materials and Equipment:
-
This compound reference standard
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid (optional, for improving peak shape)
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for the calibration curve.
-
Sample Solution: Dissolve the sample containing this compound in methanol.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions: The following are typical starting conditions that may require optimization for specific applications.
Table 2: HPLC Operating Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a lower concentration of acetonitrile (e.g., 60%) and gradually increase to elute more nonpolar compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detection Wavelength | 210-220 nm |
| Injection Volume | 10-20 µL |
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Quantify the amount of the analyte in the sample by interpolating its peak area on the calibration curve.
-
Assess the purity of the compound by calculating the percentage of the main peak area relative to the total peak area in the chromatogram.
Protocol 2: Sample Preparation from Plant Material
This protocol describes a general procedure for extracting triterpenoids from plant sources, such as Uncaria rhynchophylla.
Materials and Equipment:
-
Dried and powdered plant material
-
Methanol or Ethanol (ACS grade or higher)
-
Soxhlet apparatus or glassware for maceration
-
Rotary evaporator
-
Filter paper
Procedure:
-
Extraction:
-
Soxhlet Extraction: Place the powdered plant material in a Soxhlet extractor and extract with methanol or ethanol for several hours.
-
Maceration: Alternatively, soak the plant material in methanol or ethanol at room temperature for 24-48 hours with occasional agitation.
-
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Further Preparation: The crude extract can be dissolved in methanol for direct HPLC analysis or subjected to further purification steps like column chromatography if necessary.
Method Development and Workflow
The development of a robust HPLC method involves several logical steps, from initial parameter selection to final validation.
References
Application Notes: Evaluating the Cytotoxicity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid using the MTT Assay
Introduction
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid natural product isolated from plants such as Uncaria rhynchophylla.[1][] Triterpenoids of the ursane type are a subject of significant interest in drug discovery due to their diverse biological activities, including potential anticancer properties.[3][4] Structurally related compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis.[3][5][6]
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[7][8][10] The quantity of formazan produced is directly proportional to the number of viable cells.[7]
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Cell Lines: Appropriate cancer or normal cell lines (e.g., SW480, HepG2, A2780)
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a specialized detergent reagent
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Equipment:
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm
-
Multichannel pipette
-
Inverted microscope
-
Sterile pipette tips and serological pipettes
-
Biological safety cabinet
-
Reagent Preparation
-
Test Compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% cell culture grade DMSO.[11]
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[12]
-
Vortex until fully dissolved.
-
Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.[12]
-
Store the MTT solution at 4°C for frequent use or at -20°C for long-term storage, protected from light.[12]
-
MTT Assay Procedure
This protocol is optimized for adherent cells in a 96-well plate format.
Day 1: Cell Seeding
-
Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >90%.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in 100 µL of complete culture medium.[7][13]
-
Include control wells: medium only (for blank measurements) and untreated cells (vehicle control).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere.[7][14]
Day 2: Compound Treatment
-
Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be non-toxic, typically ≤ 0.5%.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
For vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO used for the test compound dilutions.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
Day 4: Assay Execution
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13][15]
-
After the MTT incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[10][12]
Absorbance Measurement and Data Analysis
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8][10]
-
Data Calculation:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Example of Raw Absorbance and Calculated Cell Viability Data
| Compound Conc. (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Mean Absorbance | Std. Dev. | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 | 100.0% |
| 1 | 1.198 | 1.231 | 1.215 | 1.215 | 0.017 | 95.6% |
| 5 | 1.055 | 1.089 | 1.067 | 1.070 | 0.017 | 84.2% |
| 10 | 0.876 | 0.910 | 0.899 | 0.895 | 0.017 | 70.4% |
| 25 | 0.632 | 0.655 | 0.640 | 0.642 | 0.012 | 50.5% |
| 50 | 0.345 | 0.361 | 0.355 | 0.354 | 0.008 | 27.8% |
| 100 | 0.150 | 0.162 | 0.158 | 0.157 | 0.006 | 12.3% |
Table 2: Summary of IC₅₀ Values Against Different Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | IC₅₀ (µM) |
| A2780 | Ovarian Cancer | 48 | Value |
| HepG2 | Liver Cancer | 48 | Value |
| SW480 | Colon Cancer | 48 | Value |
| NPC-039 | Nasopharyngeal Cancer | 48 | Value |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
Putative Signaling Pathway
Studies on analogous triterpenoids, such as Asiatic acid, suggest that their cytotoxic effects are often mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.[6] This involves mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of a caspase cascade.[6]
Caption: Putative intrinsic apoptosis signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Asiatic acid induces colon cancer cell growth inhibition and apoptosis through mitochondrial death cascade [pubmed.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Annexin V-FITC/PI Staining in Apoptosis Induced by 23-Oxo-uncaric Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Annexin V-FITC/PI staining to detect and quantify apoptosis induced by the novel compound, 23-Oxo-uncaric acid.
Introduction to Apoptosis and Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Dysregulation of apoptosis is implicated in various diseases, including cancer. The Annexin V-FITC assay is a widely adopted method for detecting early-stage apoptosis. This technique relies on the high affinity of Annexin V, a calcium-dependent phospholipid-binding protein, for phosphatidylserine (PS).[1] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the initial phases of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[1]
Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red. By using Annexin V-FITC and PI in tandem, it is possible to distinguish between different cell populations:
-
Early apoptotic cells: Annexin V-positive and PI-negative.[2][3]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[2][3]
Experimental Protocol: Annexin V-FITC/PI Staining
This protocol outlines the steps for staining cells treated with 23-Oxo-uncaric acid for flow cytometry analysis.
Materials:
-
Cells of interest cultured in appropriate media
-
23-Oxo-uncaric acid (stock solution of known concentration)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution (typically 50 µg/mL)[1]
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[1][2]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) at a density that will allow for sufficient cell numbers for flow cytometry analysis after treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of 23-Oxo-uncaric acid and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine treatment).[1]
-
Incubate for the desired time period to induce apoptosis.
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully detach the cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to maintain cell membrane integrity.[1]
-
Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.[3]
-
-
Washing:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[1] The exact volumes may vary depending on the manufacturer's instructions.
-
Gently vortex the tubes to mix.
-
-
Incubation:
-
Sample Preparation for Flow Cytometry:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained cells to set the baseline fluorescence.
-
Use single-stained controls (Annexin V-FITC only and PI only) to set up compensation and quadrants.[3]
-
Acquire data for at least 10,000 events per sample.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following table for clear comparison.
| Treatment Group | Concentration | Incubation Time (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 µM | 24 | |||
| 23-Oxo-uncaric acid | X µM | 24 | |||
| 23-Oxo-uncaric acid | Y µM | 24 | |||
| 23-Oxo-uncaric acid | Z µM | 24 | |||
| Positive Control | e.g., 1 µM Staurosporine | 4 |
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow Diagram
Caption: Experimental workflow for Annexin V-FITC/PI staining.
Potential Signaling Pathway for 23-Oxo-uncaric Acid-Induced Apoptosis
Based on the mechanisms of structurally similar compounds, 23-Oxo-uncaric acid may induce apoptosis through the mitochondrial (intrinsic) pathway.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ursane Titerpenoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursane triterpenoids are a class of pentacyclic triterpenoids widely distributed in the plant kingdom, found in numerous medicinal herbs and fruits.[1] Prominent members of this family, such as ursolic acid, corosolic acid, asiatic acid, and boswellic acids, have garnered significant scientific interest due to their diverse pharmacological activities, including potent anti-inflammatory properties.[2][3][4] These compounds modulate key signaling pathways implicated in the inflammatory response, making them promising candidates for the development of novel anti-inflammatory therapeutics.
These application notes provide detailed protocols for the in vitro evaluation of the anti-inflammatory effects of ursane triterpenoids. The assays described herein focus on quantifying the inhibition of pro-inflammatory mediators and elucidating the underlying molecular mechanisms in a macrophage-based model system. The murine macrophage cell line, RAW 264.7, is highlighted as a robust and widely used model for studying inflammation, as it mounts a strong inflammatory response upon stimulation with lipopolysaccharide (LPS).[5]
Experimental Workflow
The general workflow for screening and characterizing the anti-inflammatory activity of ursane triterpenoids is depicted below. This process begins with assessing the cytotoxicity of the compounds to determine a non-toxic working concentration range, followed by primary assays to evaluate the inhibition of key inflammatory markers. Finally, mechanism of action studies are performed to investigate the effects on relevant signaling pathways.
References
- 1. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Analysis of the Asiatic Acid-COX-2 Complex Using 100 ns Molecular Dynamic Simulations and Its Selectivity against COX-2 as a Potential Anti-Inflammatory Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From bench to bedside, boswellic acids in anti-inflammatory therapy — mechanistic insights, bioavailability challenges, and optimization approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anticancer Activity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a pentacyclic triterpenoid of the ursane type, isolated from the vines of Uncaria rhynchophylla.[1] While specific biological data for this compound is limited, the broader class of ursane-type triterpenoids is well-documented for its significant anticancer properties.[2][3][4][5][6] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and cause cell cycle arrest across a variety of cancer cell lines.[2][7] This document provides a comprehensive guide to the methodologies and protocols for evaluating the potential anticancer activity of this compound, drawing upon established research on structurally related compounds.
Predicted Mechanism of Action
Based on studies of similar ursane-type triterpenoids, this compound is hypothesized to exert its anticancer effects through the induction of apoptosis and cell cycle arrest. A proposed signaling pathway involves the regulation of key proteins in the apoptotic cascade and cell cycle machinery.
Caption: Proposed anticancer mechanism of this compound.
Data Presentation: Anticipated Outcomes
The following tables represent the expected format for presenting quantitative data from the described experimental protocols.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cancer Cell Line | Incubation Time (hours) | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control (e.g., Doxorubicin) |
| Human Ovarian Cancer | 24 | Data | Data |
| A2780 | 48 | Data | Data |
| 72 | Data | Data | |
| Human Hepatocellular Carcinoma | 24 | Data | Data |
| HepG2 | 48 | Data | Data |
| 72 | Data | Data | |
| Non-Cancerous Cell Line | 24 | Data | Data |
| IOSE144 (Ovarian Epithelium) | 48 | Data | Data |
| 72 | Data | Data |
Table 2: Apoptosis Induction
| Cell Line | Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| A2780 | Vehicle Control | 0 | Data | Data |
| Test Compound | IC50 | Data | Data | |
| Test Compound | 2 x IC50 | Data | Data | |
| HepG2 | Vehicle Control | 0 | Data | Data |
| Test Compound | IC50 | Data | Data | |
| Test Compound | 2 x IC50 | Data | Data |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A2780 | Vehicle Control | 0 | Data | Data | Data |
| Test Compound | IC50 | Data | Data | Data | |
| Test Compound | 2 x IC50 | Data | Data | Data | |
| HepG2 | Vehicle Control | 0 | Data | Data | Data |
| Test Compound | IC50 | Data | Data | Data | |
| Test Compound | 2 x IC50 | Data | Data | Data |
Experimental Protocols
The following are detailed protocols for assessing the anticancer activity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[8]
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[8]
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cancer cells with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).[8][9]
-
Harvest both floating and adherent cells, wash with cold PBS, and resuspend in 1X binding buffer.[9]
-
Add 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) to the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.[8][9]
-
Analyze the cells by flow cytometry. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Protocol:
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
The protocols and frameworks provided in this document offer a robust starting point for the comprehensive evaluation of the anticancer potential of this compound. While direct experimental data on this specific molecule is not yet widely available, the established anticancer activity of the ursane triterpenoid class provides a strong rationale for its investigation.[2][3][6] The successful application of these methodologies will be crucial in elucidating its specific mechanisms of action and determining its potential as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triterpenoids as potential agents for the chemoprevention and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for NF-κB Inhibition Assay of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid is a natural pentacyclic triterpenoid found in the vines of Uncaria rhynchophylla.[1][2][][4] Triterpenoids of the ursane type have demonstrated a variety of biological activities, including anti-inflammatory and anti-cancer properties. A key signaling pathway implicated in inflammation and cancer is the Nuclear Factor-kappa B (NF-κB) pathway.[5] The NF-κB family of transcription factors plays a critical role in regulating the expression of genes involved in immune responses, inflammation, cell survival, and proliferation. Dysregulation of the NF-κB pathway is associated with numerous chronic inflammatory diseases and malignancies.
The canonical NF-κB signaling cascade is initiated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 NF-κB heterodimer, allowing its translocation into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription.
This document provides detailed protocols for assessing the inhibitory potential of this compound on the NF-κB signaling pathway. The assays described herein are fundamental for the characterization of novel anti-inflammatory and anti-cancer drug candidates.
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway and a hypothesized point of inhibition.
Data Presentation
While specific quantitative data for the NF-κB inhibitory activity of this compound is not yet publicly available, the following table summarizes the inhibitory concentrations (IC₅₀) for structurally related ursane-type triterpenoids. This data provides a valuable reference for the expected potency of the target compound.
| Compound Name | Assay Type | Cell Line | Stimulant | IC₅₀ (µM) | Reference |
| 3,11-dioxours-12-en-28-oic acid | NF-κB Inhibition | RAW 264.7 | LPS | 7.39–8.11 | [5] |
| 3β,19α,23,24-tetrahydroxyurs-12-en-28-oic acid | Nitric Oxide Production | RAW 264.7 | LPS | 4.8 | [5] |
| 2β,3β,19α,24-tetrahydroxyurs-12-en-28-oic acid | Nitric Oxide Production | RAW 264.7 | LPS | 26.2 | [5] |
Experimental Protocols
The following are detailed protocols for key assays to determine the NF-κB inhibitory activity of this compound.
NF-κB Luciferase Reporter Gene Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Caption: Workflow for the NF-κB luciferase reporter gene assay.
Materials:
-
HEK293 or other suitable cells stably transfected with an NF-κB luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound.
-
Tumor Necrosis Factor-alpha (TNF-α).
-
Luciferase Assay System (e.g., Promega).
-
Phosphate Buffered Saline (PBS).
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the cells and add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C.
-
Stimulation: Prepare a TNF-α solution in serum-free DMEM at a 2X final concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL). Add 50 µL of the TNF-α solution to all wells except the unstimulated control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.[7]
-
Cell Lysis: Remove the medium and wash the cells once with 100 µL of PBS. Add 20-100 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[6][8]
-
Luminescence Measurement: Add 50-100 µL of the luciferase assay reagent to each well.[6] Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the TNF-α stimulated control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.
Western Blot Analysis of p65 and IκBα
This assay is used to assess the levels of total and phosphorylated IκBα and the nuclear translocation of the p65 subunit.
Caption: Workflow for Western blot analysis of key NF-κB pathway proteins.
Materials:
-
RAW 264.7 or other suitable cells.
-
Complete DMEM.
-
This compound.
-
TNF-α or LPS.
-
Cell lysis buffer and nuclear/cytoplasmic extraction kit.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagent.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat with the test compound for 1-2 hours, followed by stimulation with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30 minutes.
-
Protein Extraction: Harvest cells and perform cytoplasmic and nuclear protein extraction according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9][10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies overnight at 4°C with gentle agitation.[2][11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again three times with TBST. Apply the ECL reagent and visualize the protein bands using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to the respective loading controls (Lamin B1 for nuclear fractions, β-actin for cytoplasmic fractions).
Immunofluorescence for p65 Nuclear Translocation
This assay visually confirms the inhibition of NF-κB activation by observing the cellular localization of the p65 subunit.
Caption: Workflow for immunofluorescence analysis of p65 nuclear translocation.
Materials:
-
HeLa or other suitable cells.
-
Glass coverslips.
-
24-well plates.
-
Complete DMEM.
-
This compound.
-
TNF-α.
-
4% Paraformaldehyde in PBS.
-
0.1% Triton X-100 in PBS.
-
Blocking solution (e.g., 1% BSA in PBS).
-
Primary antibody: anti-p65.
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
DAPI (4',6-diamidino-2-phenylindole).
-
Mounting medium.
-
Fluorescence microscope.
Protocol:
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.[12]
-
Treatment: Pre-treat the cells with the test compound for 1-2 hours, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[13]
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[13]
-
Blocking: Wash with PBS and block with 1% BSA in PBS for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the cells with anti-p65 primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[13][14]
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.[12]
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and visualize using a fluorescence microscope.
-
Analysis: Capture images and assess the localization of p65 (cytoplasmic vs. nuclear) in treated and untreated cells.
IKKβ Kinase Assay
This in vitro biochemical assay directly measures the inhibitory effect of the compound on the kinase activity of IKKβ, a key upstream kinase in the canonical NF-κB pathway.
Materials:
-
Recombinant human IKKβ enzyme.
-
IKKβ substrate (e.g., IKKtide or GST-IκBα).
-
ATP.
-
Kinase assay buffer.
-
This compound.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. Prepare solutions of IKKβ, substrate, and ATP at the desired concentrations.
-
Assay Setup: In a 384-well plate, add the test compound or vehicle control.
-
Enzyme Addition: Add the diluted IKKβ enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.[15]
-
Reaction Initiation: Add a mixture of the IKKβ substrate and ATP to initiate the kinase reaction.[15]
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[15][16]
-
ADP Detection (using ADP-Glo™):
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the IKKβ activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
References
- 1. mdpi.com [mdpi.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. 4.6.1. Detection of NF-κB p65 Subunit Nuclear Translocation [bio-protocol.org]
- 13. fivephoton.com [fivephoton.com]
- 14. Immunocytochemistry/Immunofluorescence Protocol for NFkB p65 Antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with 23-Oxo-uncaric Acid
Disclaimer: As of December 2025, detailed experimental data on the specific effects of 23-Oxo-uncaric acid on the cell cycle is not extensively available in the public domain. The following application notes and protocols are based on generalized, established methodologies for cell cycle analysis of small molecule-treated cell lines. The presented data is hypothetical and for illustrative purposes, reflecting plausible outcomes based on the activities of structurally related triterpenoid compounds.[1][2] Researchers should adapt these protocols based on their specific cell lines and experimental conditions.
Introduction
23-Oxo-uncaric acid is a triterpenoid compound of interest for its potential anti-proliferative properties. Triterpenoids have been shown to exert anti-cancer effects through various mechanisms, including the induction of apoptosis and the modulation of the cell cycle.[1] A critical step in evaluating the anti-cancer potential of a compound like 23-Oxo-uncaric acid is to determine its effect on cell cycle progression. Disruptions in the cell cycle, such as arrest at the G1, S, or G2/M phases, can inhibit cancer cell proliferation and lead to cell death.[3][4]
These application notes provide comprehensive protocols for treating a selected cancer cell line with 23-Oxo-uncaric acid and subsequently analyzing the cell cycle distribution using two primary techniques:
-
Flow Cytometry with Propidium Iodide (PI) Staining: To quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) based on DNA content.[5]
-
Western Blotting: To analyze the expression levels of key cell cycle regulatory proteins, such as Cyclin B1 and CDK1, to elucidate the molecular mechanism of action.[6]
Data Presentation: Hypothetical Effects of 23-Oxo-uncaric Acid
The following table summarizes hypothetical quantitative data on the effects of 23-Oxo-uncaric acid on the cell cycle distribution of a human cervical cancer cell line (e.g., HeLa) after 48 hours of treatment. This data illustrates a dose-dependent increase in the G2/M population, suggesting a potential cell cycle arrest at this checkpoint.
Table 1: Cell Cycle Distribution of HeLa Cells Treated with 23-Oxo-uncaric Acid for 48h
| Treatment Concentration (µM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| 0 (Vehicle Control) | 55.2 ± 2.1 | 28.5 ± 1.5 | 16.3 ± 1.8 |
| 10 | 51.6 ± 2.5 | 25.1 ± 1.9 | 23.3 ± 2.2 |
| 25 | 40.3 ± 3.0 | 18.9 ± 2.1 | 40.8 ± 3.5 |
| 50 | 25.7 ± 2.8 | 10.5 ± 1.7 | 63.8 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow and Signaling
The following diagrams illustrate the experimental workflow for cell cycle analysis and a hypothetical signaling pathway affected by 23-Oxo-uncaric acid.
Caption: Hypothetical pathway of G2/M arrest induced by 23-Oxo-uncaric acid.
Caption: Workflow for cell cycle analysis via flow cytometry and Western blot.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed 2 x 10⁵ cells per well in 6-well plates. Allow cells to adhere and grow for 24 hours to reach approximately 60-70% confluency.
-
Stock Solution Preparation: Prepare a 50 mM stock solution of 23-Oxo-uncaric acid in dimethyl sulfoxide (DMSO).
-
Treatment: Dilute the stock solution in a complete culture medium to achieve final concentrations of 10, 25, and 50 µM. Prepare a vehicle control with the equivalent concentration of DMSO (e.g., 0.1%).
-
Incubation: Replace the medium in the wells with the prepared treatment or vehicle control media. Incubate the cells for the desired time period (e.g., 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is adapted from standard procedures for propidium iodide staining.[7]
-
Cell Harvesting:
-
Aspirate the culture medium (containing floating/apoptotic cells) and transfer it to a 15 mL conical tube.
-
Wash the adherent cells with 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 0.5 mL of trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 1 mL of complete medium and combine these cells with the floating cells collected earlier.
-
-
Cell Pelleting and Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with 5 mL of ice-cold PBS, centrifuging after each wash.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.[7]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Western Blot Analysis of Cell Cycle Proteins
This protocol provides a general framework for analyzing protein expression.[8][9]
-
Protein Extraction:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (containing the protein) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel (e.g., 10-12%) and run the gel until the dye front reaches the bottom.[8]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify band intensities using software like ImageJ to determine relative protein expression levels.
-
References
- 1. Synthesis and antitumor activity of novel 3-oxo-23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mechanism of cell cycle arrest by sulfoquinovosyl monoacylglycerol with a C18-saturated fatty acid (C18-SQMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-oxo-ODAs suppresses the proliferation of human cervical cancer cells through the inhibition of CDKs and HPV oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. origene.com [origene.com]
- 9. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Extraction of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the extraction yield of this compound?
A1: The extraction yield is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the particle size of the plant material. The selection of the plant source is also a critical first step and can significantly impact the yield and purity of the isolated compound.[1]
Q2: Which solvents are most effective for extracting this ursane-type triterpenoid?
A2: Pentacyclic triterpenoids like this compound are typically extracted using solvents of medium polarity.[1] Commonly used and effective solvents include ethanol, methanol, ethyl acetate, and chloroform.[1] Aqueous mixtures of polar organic solvents, such as 65-95% ethanol, are often preferred as the water can help swell the plant matrix, improving mass transfer.
Q3: What are the common causes of degradation of the target compound during extraction?
A3: Degradation of triterpenoid acids during extraction can be caused by several factors, including elevated temperatures, prolonged extraction times, exposure to light, and extreme pH conditions. Oxidation is a major degradation pathway, which can be accelerated by these factors.[2] Additionally, enzymatic activity in improperly dried plant material can also lead to degradation.[2]
Q4: Are there modern extraction techniques that can improve yield and reduce degradation?
A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance extraction efficiency at lower temperatures and for shorter durations, thus minimizing thermal degradation.[2] Supercritical Fluid Extraction (SFE) with CO2 is another excellent method for extracting thermolabile compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | Incomplete extraction due to inappropriate solvent or conditions. | Optimize the solvent system by testing different polarities (e.g., varying ethanol/water ratios).[2] Increase the extraction time or temperature moderately, while monitoring for degradation. Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[2] |
| Thermal degradation of the compound. | Reduce the extraction temperature. For heat-sensitive triterpenoids, temperatures above 60°C can be destructive.[3] Use a rotary evaporator at low temperatures (<40°C) for solvent removal.[2] | |
| Degradation due to pH instability. | Buffer the extraction solvent to a neutral or slightly acidic pH (e.g., 5.8-7.0) to prevent isomerization or degradation.[2] | |
| Presence of Impurities in the Extract | Co-extraction of undesired compounds. | Employ a multi-step extraction process, starting with a non-polar solvent to remove lipids and waxes before extracting with a more polar solvent. Perform liquid-liquid partitioning of the crude extract to separate compounds based on their polarity.[1] |
| Oxidation of the target compound. | Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2] Consider adding an antioxidant to the extraction solvent if it does not interfere with downstream applications.[2] | |
| Inconsistent Yields Between Batches | Variability in the plant raw material. | Standardize the drying process of the plant material to ensure consistent moisture content. Grind the plant material to a uniform and fine particle size to ensure consistent extraction efficiency. |
| Inconsistent extraction parameters. | Carefully control and monitor all extraction parameters, including temperature, time, and solvent-to-solid ratio, for each batch. |
Data on Extraction Parameters for Related Triterpenoids
While specific data for this compound is limited, the following tables summarize the optimized extraction parameters for other ursane-type triterpenoids, which can serve as a valuable starting point for experimental design.
Table 1: Optimization of Ultrasound-Assisted Extraction (UAE) for Triterpenoids from Schisandra sphenanthera
| Parameter | Range Studied | Optimal Condition |
| Solid-Liquid Ratio | 1:5 to 1:50 g/mL | 1:29.58 g/mL |
| Methanol Concentration | 50% to 100% | 78.25% |
| Extraction Time | 10 to 90 min | 51.63 min |
| Predicted Max. Yield | 1.130% |
Source: Adapted from a study on the optimization of triterpenoid extraction from Schisandra sphenanthera.[4]
Table 2: Comparison of Extraction Methods for Oleanolic and Maslinic Acids from Olive Leaves
| Extraction Method | Oleanolic Acid Yield (mg/g) | Maslinic Acid Yield (mg/g) |
| Maceration (Solid-Liquid) | 0.4 - 0.5 | 1.2 - 1.5 |
| Ultrasonic-Assisted Extraction (UAE) | 0.838 - 1.003 | - |
| Optimized UAE + Centrifugation | 3.6 | 9.2 |
| Solid-Liquid then UAE | 3.4 | 8.5 |
Source: Compiled from various studies on the extraction of triterpenoid acids from olive leaves.[5]
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for UAE. Optimal parameters should be determined empirically for each specific plant material.
Materials and Equipment:
-
Dried and powdered plant material (e.g., Uncaria rhynchophylla vines)
-
Methanol (HPLC grade)
-
Deionized water
-
Ultrasonic bath with temperature and power control
-
Erlenmeyer flasks
-
Vacuum filtration system with Whatman No. 1 filter paper
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Sample Preparation: Grind the dried plant material into a fine, homogenous powder (e.g., 40-60 mesh).
-
Extraction Setup: Weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask. Add the optimized solvent mixture (e.g., 78% methanol in water) at the optimal solid-to-liquid ratio (e.g., 1:30 g/mL).
-
Ultrasonication: Place the flask into the ultrasonic bath. Set the temperature to the optimized level (e.g., 60°C), the ultrasonic power to 160 W, and the frequency to 40 kHz.[2] Begin sonication and run for the optimized duration (e.g., 52 minutes).
-
Sample Recovery: After extraction, separate the extract from the solid residue by vacuum filtration. Wash the solid residue with a small amount of fresh solvent to recover any remaining extract. Combine the filtrates.
-
Solvent Removal and Drying: Remove the solvent from the combined filtrate using a rotary evaporator under reduced pressure at a low temperature (<40°C).[2] Dry the resulting crude extract in a vacuum oven to remove any residual moisture.
Purification by Column Chromatography
Materials and Equipment:
-
Crude extract
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvents for mobile phase (e.g., chloroform, ethyl acetate)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and carefully pack the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase. Adsorb this mixture onto a small amount of silica gel, allow it to dry, and then carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of ethyl acetate in chloroform).
-
Fraction Collection: Collect the eluting solvent in fractions of a consistent volume.
-
TLC Monitoring: Monitor the collected fractions using TLC to identify the fractions containing the target compound.
-
Pooling and Concentration: Combine the fractions that show a pure spot corresponding to this compound and concentrate them using a rotary evaporator.
Visualizations
General Extraction and Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
solubility issues of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, commonly known as Corosolic acid. The information provided addresses common solubility issues in Dimethyl Sulfoxide (DMSO) and offers guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound, or Corosolic acid, is a pentacyclic triterpenoid compound found in various plants. It is recognized for a range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Q2: What is the solubility of this compound in DMSO and other common solvents?
A2: this compound is readily soluble in DMSO.[1] It is also soluble in other organic solvents like ethanol, but it is insoluble in water.[1][2] For detailed solubility data, please refer to the table below.
Q3: What is the recommended method for preparing a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to use anhydrous, high-purity DMSO. The powdered compound should be brought to room temperature before dissolving. Mechanical assistance, such as vortexing and sonication, can aid in complete dissolution. For a detailed step-by-step guide, please see the Experimental Protocol section.
Q4: What are the best practices for storing a DMSO stock solution of this compound?
A4: To maintain the stability and integrity of the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes to prevent multiple freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Q5: What is the maximum recommended final concentration of DMSO in cell-based assays?
A5: High concentrations of DMSO can be toxic to cells.[3] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid cellular damage and interference with the assay results.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.
Data Presentation: Solubility of this compound
| Solvent | Solubility (at 25°C) | Molar Concentration |
| DMSO | 95 mg/mL | 200.97 mM |
| Ethanol | 16 mg/mL | 33.84 mM |
| Water | Insoluble | - |
Note: The molecular weight of this compound is 472.70 g/mol .[1]
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in DMSO.
-
Question: I am having trouble completely dissolving the powdered this compound in DMSO, and I can see visible particles. What should I do?
-
Answer:
-
Verify DMSO Quality: Ensure you are using anhydrous (water-free) and high-purity DMSO. The presence of water can significantly reduce the solubility of hydrophobic compounds.
-
Use Mechanical Assistance: After adding DMSO to the powder, vortex the solution vigorously for at least one minute. If particles remain, sonicate the solution in a water bath for 5-10 minutes.
-
Gentle Warming: If the compound is still not dissolved, you can gently warm the solution in a water bath at a temperature of 30-40°C for a short period. Be cautious, as excessive heat can degrade the compound. Always refer to the compound's data sheet for thermal stability information.
-
Issue 2: The compound precipitates after dilution into an aqueous buffer or cell culture medium.
-
Question: My DMSO stock solution is clear, but when I dilute it into my aqueous assay buffer, a precipitate forms. How can I prevent this?
-
Answer:
-
Check Final Concentration: The concentration of the compound in the final aqueous solution may be too high and exceed its aqueous solubility limit. Try lowering the final concentration.
-
Optimize Dilution Method: Instead of adding the DMSO stock directly to a large volume of aqueous buffer, perform serial dilutions. First, create an intermediate dilution in a solvent mixture with a higher percentage of organic solvent before the final dilution into the aqueous buffer.
-
Rapid Mixing: When adding the DMSO stock to the aqueous solution, ensure rapid and thorough mixing by vortexing or pipetting up and down immediately. This can help to keep the compound in solution.
-
Consider Co-solvents: In some cases, the addition of a small amount of a pharmaceutically acceptable co-solvent to the aqueous buffer can help to increase the solubility of the compound.
-
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Equilibrate: Allow the vial of powdered this compound to come to room temperature before opening to prevent condensation.
-
Weigh Compound: Accurately weigh out 4.727 mg of the compound on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Dissolve:
-
Cap the tube tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source for any undissolved particles.
-
If particles are still visible, place the tube in a sonicator water bath for 10-15 minutes, or until the solution is clear.
-
If necessary, gently warm the solution in a 37°C water bath for a few minutes while mixing.
-
-
Storage: Once the compound is fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Experimental Workflow
Caption: Workflow for preparing a stock solution of this compound in DMSO.
Signaling Pathways
Caption: Anti-inflammatory signaling pathway of Corosolic acid.[1][4]
Caption: Anti-cancer signaling pathways of Corosolic acid.[2][5][6]
Caption: Anti-diabetic signaling pathway of Corosolic acid.[4]
References
- 1. Corosolic acid ameliorates acute inflammation through inhibition of IRAK-1 phosphorylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corosolic acid inhibits glioblastoma cell proliferation by suppressing the activation of signal transducer and activator of transcription-3 and nuclear factor-kappa B in tumor cells and tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corosolic Acid Inhibits Hepatocellular Carcinoma Cell Migration by Targeting the VEGFR2/Src/FAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corosolic acid stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid in solution
Technical Support Center: 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound and similar triterpenoids in solution?
A1: The degradation of ursane-type triterpenoids is primarily influenced by a combination of chemical and physical factors. The most significant contributors include:
-
Extreme pH: Triterpenoid acids can be unstable under strongly alkaline conditions.[1][2] They generally show better stability in neutral to slightly acidic environments (pH 5.5-7.0).[2][3]
-
Elevated Temperatures: High temperatures, often above 60°C, can provide the energy to break the molecular structure, leading to thermal degradation.[4] The ideal temperature for handling and extraction is typically in the 30-60°C range.[4]
-
Oxidation: Exposure to atmospheric oxygen, especially when combined with heat or light, is a major degradation pathway.[1][4]
-
Light Exposure: Many triterpenoids are photosensitive. Direct exposure to UV or visible light can accelerate degradation.[2][4]
-
Solvent Choice: The purity and type of solvent are critical. Impurities can react with the compound, and certain solvents may promote degradation reactions.[1] High-purity (e.g., HPLC grade) solvents are recommended.[1]
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure long-term stability, solutions and solid compounds should be stored under controlled conditions. For storage, extracts should be kept in amber, airtight vials at low temperatures (e.g., -10°C to -20°C) to maintain stability.[4] A product certificate of analysis for the compound specifies storage in a refrigerated or frozen state (2-8°C), protected from air and light.[5]
Q3: Which solvents are suitable for dissolving and storing this compound?
A3: This compound is a lipophilic substance, soluble in various organic solvents.[6] Recommended solvents include DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[5][7] For analytical purposes, such as HPLC, a mixture of methanol and water (e.g., 90:10 v/v) is often used.[8] The choice of solvent should be guided by the specific downstream application and the need to minimize degradation.
Q4: How can I monitor the degradation of my compound during an experiment?
A4: A stability-indicating analytical method is essential to separate and quantify the intact compound from its degradation products.[7] High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common technique.[7][9] Developing a robust HPLC method allows for the precise measurement of the compound's concentration over time under various conditions.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: Rapid loss of compound concentration in a prepared solution.
-
Possible Cause: Degradation due to inappropriate pH, temperature, or light exposure.
-
Troubleshooting Steps:
-
Verify Solution pH: If using an aqueous or buffered solution, ensure the pH is within the stable range of 5.5-7.0.[2][3] Avoid alkaline conditions.
-
Control Temperature: Ensure the solution is not exposed to high temperatures. Store stock solutions at recommended low temperatures (-10°C to -20°C) and minimize time spent at room temperature.[4]
-
Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[2][4]
-
Consider Oxidation: If the solution is stored for an extended period, consider preparing it with de-gassed solvents or purging the vial headspace with an inert gas like nitrogen or argon before sealing.[1][4]
-
Issue 2: Inconsistent results or appearance of unknown peaks in HPLC analysis.
-
Possible Cause: The compound is degrading into multiple byproducts.
-
Troubleshooting Steps:
-
Perform Forced Degradation Study: To understand the degradation profile, intentionally expose the compound to stress conditions (acid, base, oxidation, heat, light) as outlined in the experimental protocol section below. This helps in identifying potential degradation products.
-
Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column temperature to achieve better separation of the parent compound from any new peaks.[7]
-
Use High-Purity Solvents: Ensure all solvents are HPLC grade to avoid introducing reactive impurities.[1]
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing degradation issues.
Caption: A workflow for troubleshooting degradation of the compound in solution.
Data Presentation
Table 1: pH-Dependent Stability of a Triterpenoid Extract This table summarizes the stability of a pentacyclic triterpene enriched Centella asiatica extract in an aqueous alcoholic solution over time at different pH values. The stability is indicated by the remaining content of the active compounds.
| pH | Stability Assessment | Recommendation | Reference |
| 5.8 | Stable | Optimal: Use for solutions. | [2] |
| 7.0 | Stable | Acceptable: Suitable for neutral applications. | [2] |
| 8.2 | Not Stable (Degradation Occurs) | Avoid: Do not use alkaline conditions. | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes how to prepare a stock solution with minimized risk of degradation.
Caption: Workflow for preparing a stable stock solution of the compound.
Methodology:
-
Preparation: Bring the solid compound and the chosen solvent (e.g., DMSO) to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.
-
Dissolution: Add the appropriate volume of high-purity solvent to achieve the target concentration. If necessary, use a sonicator or a warm water bath (not exceeding 40°C) to facilitate dissolution.[1]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, purge the solution by bubbling a gentle stream of nitrogen or argon gas through it for 1-2 minutes.
-
Storage: Aliquot the stock solution into smaller volume amber vials to avoid repeated freeze-thaw cycles. Seal the vials tightly and store them at -20°C, protected from light.[4]
Protocol 2: Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) experiment to identify potential degradation pathways and products.[7]
Methodology:
-
Prepare Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).[7]
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Incubate the stock solution at 60°C.
-
Photolytic Stress: Expose the stock solution to UV light (254 nm) and visible light.
-
-
Time Points: Take samples from each vial at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the HPLC mobile phase.
-
Analyze all samples using a validated, stability-indicating HPLC method to quantify the remaining parent compound and observe the formation of degradation products.[7]
-
Hypothetical Degradation Pathway
While the exact degradation pathway for this specific molecule requires experimental confirmation, ursane triterpenoids can undergo several common reactions under stress conditions.
Caption: Potential chemical degradation pathways for the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ingredients-lonier.com [ingredients-lonier.com]
- 4. benchchem.com [benchchem.com]
- 5. chemfaces.com [chemfaces.com]
- 6. Biotransformation of Oleanane and Ursane Triterpenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting HPLC Peak Tailing in Ursane Triterpenoid Analysis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis of ursane triterpenoids. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address common issues, particularly peak tailing, during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is HPLC peak tailing and why is it a significant problem when analyzing ursane triterpenoids?
A1: In an ideal HPLC separation, the resulting peaks in a chromatogram should be symmetrical and have a Gaussian shape. Peak tailing is a phenomenon where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge. This is problematic in the analysis of ursane triterpenoids for several reasons:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately separate and quantify individual triterpenoids, especially when dealing with complex mixtures of structurally similar isomers like ursolic acid and oleanolic acid.
-
Inaccurate Quantification: The asymmetrical shape complicates the accurate integration of the peak area, leading to errors in quantitative analysis.
-
Lower Sensitivity: Broader, tailing peaks have a lower peak height, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ) of the analytical method.
Q2: My ursane triterpenoid peaks are tailing. What are the most likely causes?
A2: Peak tailing in the HPLC analysis of ursane triterpenoids is often a result of secondary chemical interactions between the analytes and the stationary phase, or issues related to the HPLC system itself. The most common causes include:
-
Secondary Interactions with Residual Silanols: This is the most frequent cause. Silica-based reversed-phase columns (e.g., C18) can have residual silanol groups (Si-OH) on the surface. The polar functional groups (hydroxyl and carboxyl groups) on ursane triterpenoids can interact with these silanols through hydrogen bonding, leading to a secondary, stronger retention mechanism that causes peak tailing.
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is not optimized, it can lead to the ionization of both the triterpenoid analytes and the residual silanols, increasing the likelihood of secondary interactions.
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column frit or a breakdown of the stationary phase can lead to distorted peak shapes.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak broadening and tailing.
-
Incompatible Sample Solvent: Dissolving the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.
Q3: How can I troubleshoot and resolve peak tailing for my ursane triterpenoid analysis?
A3: A systematic approach is the best way to identify and resolve the cause of peak tailing. Here is a step-by-step troubleshooting guide:
-
Assess the Scope of the Problem:
-
Are all peaks tailing? If yes, the issue is likely related to the HPLC system (e.g., a blocked column frit, dead volume in the tubing) or a problem with the mobile phase preparation.
-
Are only the triterpenoid peaks tailing? This points towards a chemical interaction between your analytes and the stationary phase.
-
-
Optimize the Mobile Phase pH:
-
Lower the pH: Acidic mobile phases (pH 2.5-3.5) are highly effective at suppressing the ionization of residual silanol groups, thereby minimizing secondary interactions. Additives like formic acid, acetic acid, or phosphoric acid are commonly used.
-
-
Review Your Column Choice and Condition:
-
Use an End-capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to have minimal residual silanol activity.
-
Consider a Different Stationary Phase: For challenging separations of ursane triterpenoid isomers, a C30 column may provide better selectivity and peak shape.
-
Flush the Column: If you suspect contamination, follow the manufacturer's instructions for flushing the column. A guard column can also help protect the analytical column.
-
Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.
-
-
Adjust Sample Preparation and Injection Parameters:
-
Reduce Sample Concentration: Dilute your sample to check for mass overload.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.
-
Filter Your Samples: Use a 0.22 or 0.45 µm syringe filter to remove particulates that could block the column frit.
-
The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing:
Data Presentation
The following tables summarize the impact of mobile phase pH and column chemistry on peak asymmetry for ursane triterpenoids.
Table 1: Illustrative Effect of Mobile Phase pH on Ursolic Acid Peak Asymmetry
| Mobile Phase pH | USP Tailing Factor (Tf) | Peak Shape |
| 7.0 | > 2.0 | Severe Tailing |
| 5.0 | 1.5 - 2.0 | Moderate Tailing |
| 3.0 | 1.0 - 1.2 | Symmetrical |
Note: This data is illustrative and based on general chromatographic principles. Actual values may vary depending on the specific column and HPLC system.
Table 2: Comparison of Different Reversed-Phase Columns for Ursolic and Oleanolic Acid Separation
| Column Type | Resolution (Rs) | Peak Shape | Key Feature |
| Standard C18 | Often < 1.5 (co-elution) | Prone to tailing without optimization | General purpose |
| End-capped C18 | > 1.5 | Improved symmetry | Reduced silanol interactions |
| C30 | > 2.0 | Good symmetry | Enhanced shape selectivity for isomers |
Experimental Protocols
Protocol 1: Sample Preparation of Ursane Triterpenoids from Plant Material
This protocol describes a general procedure for the extraction of ursane triterpenoids from dried plant leaves.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Sonicator bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a flask.
-
Add 20 mL of a 1:1 (v/v) methanol:chloroform solvent mixture.
-
Sonicate the mixture for 60 minutes at room temperature.[1]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean flask.
-
Repeat the extraction (steps 2-5) two more times with fresh solvent.
-
Combine all the supernatants and evaporate to dryness using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.[2]
Protocol 2: General HPLC Method for the Analysis of Ursane Triterpenoids
This protocol provides a starting point for the HPLC analysis of ursane triterpenoids. Optimization may be required based on the specific analytes and sample matrix.
HPLC System and Conditions:
-
Column: End-capped C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 70% B
-
5-20 min: 70% to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 70% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV/PDA at 210 nm
Visualizations
The following diagrams illustrate key concepts and workflows related to the HPLC analysis of ursane triterpenoids.
References
Technical Support Center: Stability Testing of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the stability testing of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. Below you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for assessing the stability of this compound?
A1: The initial assessment of stability for this compound involves conducting forced degradation studies, also known as stress testing.[1] This process intentionally degrades the molecule using more severe conditions than it would typically encounter during storage and handling.[2][3] The goal is to identify potential degradation products and establish degradation pathways, which is crucial for developing and validating a stability-indicating analytical method.[4][5]
Q2: What are the recommended stress conditions for the forced degradation of this triterpenoid?
A2: For triterpenoids like this compound, a standard set of stress conditions should be applied to evaluate its stability profile comprehensively. These conditions typically include:
-
Acid Hydrolysis: Treatment with an acid, such as hydrochloric acid (HCl).[1]
-
Base Hydrolysis: Exposure to a basic solution, like sodium hydroxide (NaOH).[1]
-
Oxidation: The use of an oxidizing agent, for instance, hydrogen peroxide (H₂O₂).[1]
-
Thermal Stress: Subjecting the compound, in either solid or solution form, to elevated temperatures.[1]
-
Photostability: Exposing the compound to controlled ultraviolet (UV) and visible light.[1]
Q3: Which analytical techniques are most suitable for analyzing the stability of this compound and its degradation products?
A3: A stability-indicating analytical method is essential for separating and quantifying the intact drug from its degradation products.[1] High-Performance Liquid Chromatography (HPLC), particularly with a photodiode array (PDA) detector, is a commonly employed and effective technique for this purpose.[1][6] The use of a mass spectrometry (MS) detector can provide further sensitivity and specificity in identifying the structures of the degradation products.[7]
Q4: In what solvents is this compound soluble for stability studies?
A4: this compound is soluble in a variety of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8] The selection of an appropriate solvent will depend on the specific requirements of the stability experiment and the analytical method being used.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No degradation observed under stress conditions. | The stress conditions may be too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of exposure. |
| Complete degradation of the compound. | The stress conditions are overly harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve partial degradation, which is more informative.[1] |
| Poor separation of degradation products in HPLC analysis. | The chromatographic method is not adequately optimized. | Adjust the mobile phase composition, modify the gradient profile, change the column temperature, or alter the flow rate. It may also be beneficial to try a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column).[1] |
| Interference from excipients or formulation components. | The analytical method lacks specificity. | Ensure the method can distinguish the active pharmaceutical ingredient and its degradation products from any other components in the formulation. This may involve modifying the extraction procedure or the chromatographic conditions.[1] |
| Mass balance is not within the acceptable range (typically 95-105%). | All degradation products may not be detected, or there could be issues with the analytical method. | Ensure the detection wavelength is appropriate for both the parent compound and all degradation products. Investigate the possibility of non-chromophoric degradation products or volatile compounds that are not being detected. |
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol provides a general framework for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent, such as methanol or acetonitrile, to create a stock solution of a specific concentration (e.g., 1 mg/mL).[1]
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[1]
-
Base Hydrolysis: Combine the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.[1]
-
Thermal Degradation: Heat the solid compound in a controlled temperature oven. For solutions, incubate at a high temperature (e.g., 70°C). The duration will depend on the stability of the compound.
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples as needed.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Data Presentation
The following table provides a hypothetical summary of results from a forced degradation study on this compound. The data is for illustrative purposes to demonstrate how results can be presented.
| Stress Condition | % Assay of Active Substance | % Total Degradation | Number of Degradation Products | Major Degradation Product (Area %) |
| 0.1 M HCl (60°C, 24h) | 85.2 | 14.8 | 3 | 8.5 |
| 0.1 M NaOH (60°C, 24h) | 78.9 | 21.1 | 4 | 12.3 |
| 3% H₂O₂ (RT, 24h) | 92.5 | 7.5 | 2 | 4.1 |
| Thermal (70°C, 48h) | 95.1 | 4.9 | 2 | 2.8 |
| Photostability (ICH Q1B) | 98.3 | 1.7 | 1 | 1.2 |
Visualizations
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
Hypothetical Degradation Pathways
Caption: Potential degradation pathways for the triterpenoid.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemfaces.com [chemfaces.com]
Technical Support Center: Purification of Ursane Triterpenoid Isomers
Welcome to the technical support center for the purification of ursane triterpenoid isomers. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with separating these structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of ursane triterpenoid isomers so challenging?
A1: Ursane triterpenoid isomers, such as ursolic acid and its isomer oleanolic acid, often coexist in natural sources and share nearly identical physicochemical properties due to very small structural differences, like the position of a single methyl group on the E-ring.[1][2][3] This similarity in structure leads to similar chromatographic behavior, making their separation by standard methods difficult.[3]
Q2: What are the initial steps I should take when experiencing poor separation of isomers?
A2: Start by optimizing your chromatographic method. For High-Performance Liquid Chromatography (HPLC), this involves systematically adjusting the mobile phase composition. For instance, switching between organic modifiers like methanol and acetonitrile can alter selectivity.[4][5] Additionally, modifying the pH of the mobile phase can be effective for ionizable triterpenoids.[5]
Q3: Can I improve separation without changing my column?
A3: Yes, several strategies can enhance resolution with your existing column. Reducing the sample concentration or injection volume can prevent column overload.[4][5] Ensuring your sample is dissolved in the initial mobile phase can also improve peak shape.[4] For silica gel chromatography, systematically varying the solvent system is a key step to improve selectivity.[4]
Q4: When should I consider using a different chromatography column?
A4: If optimizing the mobile phase and other parameters does not yield the desired separation, consider changing the stationary phase. For reversed-phase HPLC, switching from a standard C18 column to a C30 column can offer better shape selectivity for hydrophobic isomers.[5] Phenyl-hexyl or embedded polar group (EPG) columns also provide different selectivities that may be beneficial.[5] For normal-phase chromatography on silica gel, if you suspect compound degradation due to the acidic nature of silica, consider a less acidic stationary phase like neutral alumina.[4][6]
Q5: Are there any additives that can enhance the separation of these isomers?
A5: Yes, for reversed-phase HPLC, adding cyclodextrin derivatives to the mobile phase has been shown to improve the resolution of oleanane and ursane triterpenoid isomers.[1][2][7] This technique, known as coordination chromatography, relies on the formation of inclusion complexes between the isomers and the cyclodextrin.[1][2][7] For acidic compounds, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress silanol interactions and improve peak shape.[4]
Troubleshooting Guides
Problem 1: Poor Resolution and Co-elution of Isomers
This is one of the most common challenges in the purification of ursane triterpenoid isomers.
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Systematically vary the mobile phase composition. For reversed-phase HPLC, try switching the organic modifier (e.g., from methanol to acetonitrile) as this can alter selectivity.[4][5] Adjusting the solvent strength by changing the percentage of the organic modifier can also increase retention and improve resolution.[5] |
| Suboptimal Stationary Phase | If using a C18 column, consider a C30 column for better shape selectivity with hydrophobic isomers, or a phenyl-hexyl or embedded polar group (EPG) column for different selectivities.[5] Using a column with a smaller particle size (<2 µm) or a longer column can increase efficiency and resolution.[5] |
| Column Overload | Reduce the concentration of your sample or decrease the injection volume.[4][5] |
| Secondary Interactions with Stationary Phase | For acidic triterpenoids, add a small amount of an acidic modifier like formic acid to the mobile phase to suppress ionization and reduce peak tailing.[8] The pH of the mobile phase should ideally be at least 2 pH units below the pKa of the analytes.[8] |
Problem 2: Low Yield of Purified Triterpenoids
A low recovery of the target compound can be due to several factors throughout the purification process.
| Potential Cause | Suggested Solution |
| Incomplete Extraction | Optimize extraction parameters such as solvent polarity, temperature, and extraction time to ensure complete extraction from the source material.[4] |
| Irreversible Adsorption to Stationary Phase | Before performing column chromatography, test the stability of your compound on a small amount of the stationary phase (e.g., a TLC plate).[4] If degradation or strong adsorption is observed, consider a different stationary phase, such as neutral alumina instead of silica gel.[4][6] |
| Compound Degradation | Triterpenoids can be sensitive to heat, light, and acidic conditions.[6] Use low-temperature evaporation methods like a rotary evaporator with a controlled water bath (<40°C) and store extracts under an inert atmosphere (e.g., nitrogen).[6] |
| Compound Eluted in Solvent Front or Retained on Column | Analyze all collected fractions, including the very first ones. If the compound is not found, try eluting the column with a much stronger solvent to check for strongly retained compounds.[4] |
Problem 3: Difficulty with Crystallization
Obtaining a crystalline solid of the purified triterpenoid can be challenging.
| Potential Cause | Suggested Solution |
| Presence of Impurities | Even small amounts of impurities, including the co-eluting isomer, can inhibit crystallization.[4] Re-purify the compound using an optimized chromatographic method. |
| Inappropriate Solvent System | A good crystallization solvent will dissolve the compound when hot but not at room temperature.[4] Screen a variety of solvents (e.g., hexane, ethyl acetate, acetone, methanol, ethanol) and their mixtures to find the optimal conditions.[4] |
| Suboptimal Temperature | Experiment with different crystallization temperatures, such as room temperature or 4°C, as temperature significantly affects solubility and crystallization rate.[9] |
Experimental Protocols
Protocol 1: General HPLC Method for Ursane Triterpenoid Isomer Separation
This protocol provides a starting point for developing a separation method. Optimization is typically required.
| Parameter | Value/Description |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.[5][10] |
| Column | Zorbax SB-C18 (2.1 mm × 100 mm, 1.8 µm) or a similar high-resolution reversed-phase column.[10] Consider a C30 column for enhanced shape selectivity.[5] |
| Mobile Phase | A gradient of acetonitrile (A) and water with 0.1% formic acid (B) is a common starting point.[10] For example, a gradient from 70% A to 90% A over 10 minutes. |
| Flow Rate | 0.3 mL/min.[10] |
| Column Temperature | 40°C.[10] |
| Detection | UV detection at 210 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity.[8][10] |
| Injection Volume | 5-10 µL.[8][10] |
| Sample Preparation | Dissolve the sample in the initial mobile phase or a compatible solvent like methanol and filter through a 0.45 µm syringe filter before injection.[8] |
Protocol 2: Sample Extraction from Plant Material
This protocol describes a general procedure for extracting triterpenoids from dried plant material.
-
Defatting: The dried and powdered plant material is first defatted by extraction with a non-polar solvent like petroleum ether or hexane.[9][11]
-
Extraction: The defatted material is then exhaustively extracted with a more polar solvent such as ethanol, methanol, or ethyl acetate at room temperature or under reflux.[12][13]
-
Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator.[4][11]
-
Pressurized Liquid Extraction (PLE): As an alternative, PLE can be an efficient method. Weigh 1.0 g of dry plant material into an extraction cell and perform the extraction with methanol at elevated temperature and pressure (e.g., 100 °C and 100 bar).[10]
Visualized Workflows
References
- 1. Separation rule of oleanane and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. acgpubs.org [acgpubs.org]
Technical Support Center: Forced Degradation Studies of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they important for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid?
A1: Forced degradation studies, or stress testing, are a crucial component of the drug development process.[1][2] They involve subjecting a drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability.[1][2] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, which are essential for ensuring the safety and efficacy of a drug product.[2]
Q2: In what solvents is this compound soluble for conducting these studies?
A2: this compound is expected to be soluble in a range of organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] The choice of solvent is critical and will depend on the specific stress conditions and the analytical method being used.[1] For aqueous stress conditions (acidic and basic hydrolysis), a co-solvent system may be necessary to achieve the desired concentration.
Q3: What are the typical stress conditions applied in forced degradation studies of triterpenoids like this compound?
A3: Common stress conditions for triterpenoids include:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60°C).[1]
-
Basic Hydrolysis: Treatment with a base like sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures.[1]
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).[1]
-
Thermal Stress: Heating the solid compound or a solution at high temperatures (e.g., 80°C).[1]
-
Photostability: Exposing the compound to UV and visible light.[1]
Q4: How can the degradation products of this compound be analyzed?
A4: A stability-indicating analytical method is required to separate and quantify the intact drug from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is the most common technique for this purpose.[1][4] The method must be validated to ensure it is specific, accurate, precise, and linear.[1]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Poor solubility of the compound in the stress medium. | The polarity of the solvent may not be appropriate for the compound.[1] | Refer to known solubility data and consider using a co-solvent system. Gentle heating or sonication can also aid dissolution.[1] |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. | Increase the concentration of the stressor (acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[1] |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve partial degradation (typically 5-20%).[1] |
| Poor separation of degradation products in HPLC. | The chromatographic method is not optimized. | Adjust the mobile phase composition, gradient profile, column temperature, or flow rate. Consider trying a different stationary phase.[1] |
| Interference from excipients or formulation components. | The analytical method lacks specificity. | Develop a sample preparation method, such as liquid-liquid extraction or solid-phase extraction, to remove interfering substances before analysis.[1] |
Quantitative Data Summary
The following table presents hypothetical quantitative data from a forced degradation study of this compound. This data is for illustrative purposes to guide researchers on how to present their findings.
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (DP) (Retention Time) | % Area of Major DP |
| 0.1 M HCl (60°C, 24h) | 15.2 | 3 | DP1 (8.5 min) | 8.1 |
| 0.1 M NaOH (60°C, 24h) | 22.5 | 4 | DP2 (7.2 min) | 12.3 |
| 3% H₂O₂ (RT, 24h) | 18.9 | 2 | DP3 (9.1 min) | 10.5 |
| Thermal (80°C, 48h) | 8.7 | 1 | DP4 (10.3 min) | 5.2 |
| Photolytic (UV/Vis, 24h) | 5.3 | 1 | DP5 (11.0 min) | 3.8 |
Experimental Protocols
General Protocol for Forced Degradation Studies
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[1]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store the mixture at room temperature for 24 hours.[1]
-
Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Separately, reflux the stock solution at 60°C for 24 hours.[1]
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for 24 hours.[1]
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.[1]
-
Dilute all stressed samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
avoiding precipitation of 23-Oxo-uncaric acid in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 23-Oxo-uncaric acid precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is 23-Oxo-uncaric acid and why is it prone to precipitation?
23-Oxo-uncaric acid is a pentacyclic triterpenoid. Based on the chemical properties of similar triterpenoid compounds like oleanolic acid and betulinic acid, it is expected to be a hydrophobic molecule with poor solubility in aqueous solutions such as cell culture media.[1][2][3] This inherent low water solubility is the primary reason for its tendency to precipitate. The introduction of a stock solution, typically dissolved in an organic solvent like DMSO, into the aqueous environment of the culture medium can lead to the compound "crashing out" of solution.[4][5][6]
Q2: I observed immediate precipitation when adding my 23-Oxo-uncaric acid stock solution to the cell culture medium. What is happening?
This phenomenon is commonly referred to as "solvent shock".[5] It occurs when the concentrated stock solution is rapidly diluted in the aqueous medium, causing a localized supersaturation of 23-Oxo-uncaric acid that exceeds its solubility limit, leading to immediate precipitation.[5]
Q3: My cell culture medium containing 23-Oxo-uncaric acid appeared clear initially, but a precipitate formed after incubation. What causes this delayed precipitation?
Delayed precipitation can be caused by several factors:
-
Temperature Fluctuations: Changes in temperature, such as removing the culture vessel from the incubator, can decrease the solubility of the compound.[4][7]
-
Media Evaporation: Over time, especially in long-term cultures, evaporation of water from the media can increase the concentration of all components, including 23-Oxo-uncaric acid, pushing it beyond its solubility limit.[4][8]
-
pH Shifts: Changes in the pH of the culture medium during cell growth can alter the ionization state of the compound, potentially reducing its solubility.[1][2][4]
-
Interaction with Media Components: 23-Oxo-uncaric acid may interact with salts, proteins, or other components in the medium to form insoluble complexes over time.[5][7]
Q4: What is the maximum recommended final concentration of the solvent (e.g., DMSO) in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, with many recommending 0.1% or lower.[4][9] The sensitivity to DMSO can vary between cell lines, so it is crucial to perform a vehicle control experiment to assess its effect on your specific cells.[9]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
dot
Caption: Troubleshooting workflow for immediate precipitation.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of 23-Oxo-uncaric acid in the media exceeds its aqueous solubility limit.[4][5] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions. |
| Solvent Shock | Rapid dilution of a concentrated stock solution in the aqueous media causes the compound to "crash out" before it can be evenly dispersed.[5] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[4] Add the compound dropwise while gently agitating the media.[6] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[4][7] | Always use pre-warmed (37°C) cell culture media for dilutions.[4][6] |
| High Solvent Concentration in Final Solution | While a solvent like DMSO is necessary for the stock solution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[4][9] |
Issue 2: Delayed Precipitation During Incubation
dot
Caption: Troubleshooting workflow for delayed precipitation.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.[4][7] | Minimize the time that culture vessels are outside the incubator. |
| Evaporation of Media | In long-term experiments, evaporation can concentrate all media components, including 23-Oxo-uncaric acid, potentially exceeding its solubility limit.[4][8] | Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes. |
| pH of the Media | The pH of the cell culture medium may shift during incubation due to cellular metabolism, potentially impacting the solubility of 23-Oxo-uncaric acid, especially if it is an ionizable compound.[4][10] The solubility of similar triterpene acids is known to be pH-dependent.[1][2] | Ensure your medium is correctly buffered for the incubator's CO2 level. Consider using a medium supplemented with HEPES for more stable pH control.[11] |
| Interaction with Media Components | 23-Oxo-uncaric acid may interact with salts, amino acids, or proteins in the media, forming insoluble complexes over time.[5][7] | If possible, try a different basal media formulation. Increasing the serum percentage (e.g., from 5% to 10% FBS) may help, as serum proteins like albumin can bind to and solubilize hydrophobic compounds.[5][9] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of 23-Oxo-uncaric Acid
Objective: To experimentally determine the highest concentration of 23-Oxo-uncaric acid that remains soluble in a specific cell culture medium under standard experimental conditions.
Materials:
-
23-Oxo-uncaric acid
-
100% cell culture grade DMSO
-
Complete cell culture medium (including serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve 23-Oxo-uncaric acid in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing.
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.[4]
-
Prepare Serial Dilutions: Prepare a series of dilutions of the stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 100 µM down to 1 µM. Ensure the final DMSO concentration remains constant and non-toxic across all dilutions.
-
Visual Inspection (Time 0): Immediately after preparation, visually inspect each dilution for any signs of precipitation. Look for cloudiness or visible particles against a dark background.
-
Incubation: Incubate the dilutions at 37°C in a humidified incubator for a period that mimics your experimental timeline (e.g., 24, 48, 72 hours).[4]
-
Visual Inspection (Post-Incubation): After incubation, visually inspect the solutions again for any delayed precipitation.
-
Determination: The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.
Protocol 2: Preparing 23-Oxo-uncaric Acid Working Solutions to Avoid Precipitation
Objective: To prepare working solutions of 23-Oxo-uncaric acid in cell culture medium while minimizing the risk of precipitation.
Methodology:
-
Prepare High-Concentration Stock: Prepare a concentrated stock solution of 23-Oxo-uncaric acid in 100% DMSO (e.g., 10 mM).
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C.[4] To minimize solvent shock, first dilute your high-concentration stock into a small volume of the pre-warmed medium to create an intermediate concentration that is still well above your final working concentration.
-
Final Dilution: Add the intermediate dilution to the bulk of the pre-warmed cell culture medium to achieve the final desired concentration. Add the solution dropwise while gently swirling the medium to ensure rapid and even distribution.[6]
-
Final Solvent Concentration Check: Ensure the final concentration of DMSO in the medium is below 0.5%, and ideally below 0.1%.[4][9]
dot
Caption: Recommended workflow for preparing working solutions.
References
- 1. Solubility studies of oleanolic acid and betulinic acid in aqueous solutions and plant extracts of Viscum album L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 8. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Isolation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the large-scale isolation of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scaling-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is a natural triterpenoid that has been isolated from the vines of Uncaria rhynchophylla.[1][] Related compounds have also been found in other Uncaria species, such as Uncaria sessilifructus, and in plants like Enkianthus campanulatus.[3]
Q2: What are the main challenges in the large-scale isolation of this compound?
A2: The primary challenges for large-scale isolation include the low natural abundance of the target compound in the plant material, which necessitates processing large amounts of biomass. Additionally, the presence of structurally similar triterpenoids can complicate the purification process, requiring highly efficient separation techniques.[3]
Q3: Which extraction methods are most effective for ursane-type triterpenoids?
A3: Medium polarity solvents are typically effective for extracting pentacyclic triterpenoids.[3] Common methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction. The choice of method can impact the extraction efficiency and yield, as shown in the comparative data below.
Q4: How can I effectively remove pigments and other highly polar impurities from the crude extract?
A4: A common method to remove pigments like chlorophyll is liquid-liquid partitioning. After initial extraction, the residue can be partitioned between a non-polar solvent (e.g., n-hexane) and a more polar solvent (e.g., aqueous methanol). The pigments will preferentially move to the non-polar layer, while the more polar triterpenoids remain in the aqueous methanol layer.
Q5: What are the recommended analytical techniques for purity assessment?
A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of the final product. A C18 reverse-phase column with a gradient elution of acetonitrile and water is typically used.[4]
Experimental Protocols
I. Extraction of Crude Triterpenoid Mixture
This protocol describes a general procedure for obtaining a crude extract enriched with triterpenoids from Uncaria rhynchophylla.
Materials and Equipment:
-
Dried and powdered vines of Uncaria rhynchophylla
-
Methanol (ACS grade or higher)
-
Ethanol (95%)
-
Soxhlet apparatus or large glass flasks for maceration
-
Rotary evaporator
-
Heating mantle or water bath
-
Filter paper and funnel
Protocol:
-
Preparation of Plant Material: Air-dry the plant material at room temperature until brittle, then grind it into a fine powder.
-
Extraction (Choose one method):
-
Soxhlet Extraction (Higher Efficiency): Place 100 g of the dried powder into a cellulose thimble and load it into a Soxhlet extractor. Add 1 L of methanol to the distilling flask and heat to reflux for 24-48 hours.[4]
-
Maceration: Submerge 100 g of the dried powder in 1 L of 95% ethanol in a sealed glass flask. Agitate the mixture at room temperature for 24-48 hours.[3]
-
-
Filtration: After extraction, filter the solution through Whatman No. 1 filter paper to remove solid debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.
-
Drying: Dry the concentrated extract completely in a vacuum oven at 40°C.
II. Purification by Column Chromatography
This protocol outlines the separation of the target compound from the crude extract using silica gel column chromatography.
Materials and Equipment:
-
Crude methanolic extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Chloroform and Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates and developing tank
-
UV lamp (254 nm and 366 nm)
-
Rotary evaporator
Protocol:
-
Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in chloroform (e.g., from 99:1 to 50:50).[4]
-
Fraction Collection: Collect the eluent in fractions of a consistent volume.
-
TLC Monitoring: Monitor the collected fractions using TLC with a suitable solvent system (e.g., Chloroform:Ethyl Acetate 80:20) and visualize under a UV lamp.
-
Pooling and Concentration: Combine the fractions that show a similar TLC profile corresponding to the target compound and concentrate them using a rotary evaporator.
III. Purity Analysis by HPLC
This protocol provides a general method for assessing the purity of the isolated compound.
Materials and Equipment:
-
Purified this compound
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Solvents: Acetonitrile and Water (HPLC grade)
-
Syringe filters (0.45 µm)
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 60% acetonitrile, increasing to 90% over 30 minutes.[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 20 µL[4]
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoids
| Extraction Method | Plant Material | Solvent | Key Parameters | Yield/Efficiency | Reference |
| Soxhlet Extraction | Uncaria sessilifructus | Methanol | 24-48 hours reflux | Higher efficiency (qualitative) | [4] |
| Maceration | Uncaria sessilifructus | Methanol | 48-72 hours agitation | Alternative method | [4] |
| Ultrasound-Assisted | Ganoderma lucidum | 89.5% Ethanol | 40 min, 100.0 W | 435.6 ± 21.1 mg/g of triterpenes | |
| Heat-Assisted | Ganoderma lucidum | 62.5% Ethanol | 78.9 min, 90.0 °C | Not specified | |
| Supercritical CO2 | Inonotus obliquus | CO2 | 40–50 °C, 281–350 bars | 87–101 mg/100 g (inotodiol) |
Table 2: HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction method. | Optimize extraction time and temperature. Consider using a more efficient method like Soxhlet or ultrasound-assisted extraction. |
| Improper solvent selection. | Test different solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate). | |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | Optimize the solvent gradient. Run TLC with various solvent systems to find the optimal separation conditions. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling. | |
| Co-elution of Impurities | Structurally similar compounds present. | Use a longer column for better resolution. Consider using a different stationary phase or a multi-step chromatographic purification. |
| Compound Degradation | Exposure to high temperatures. | Use low-temperature extraction methods. During solvent removal, use a rotary evaporator at reduced pressure and moderate temperature. |
| Unstable on silica gel. | Test for compound stability on a TLC plate before scaling up. Consider using a neutral stationary phase like alumina. |
Visualizations
References
Validation & Comparative
A Comparative Analysis of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid and Other Prominent Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and other well-characterized triterpenoids, including Corosolic acid, Asiatic acid, Ursolic acid, and Oleanolic acid. Due to the limited publicly available experimental data for this compound, this guide incorporates data from its close structural analog, 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA), to provide a comprehensive overview of its potential therapeutic applications.
Introduction to Triterpenoids
Triterpenoids are a large and structurally diverse class of naturally occurring compounds found in various medicinal plants. They have garnered significant interest in the scientific community due to their wide range of pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and antidiabetic effects.[1][2][3][4] This guide focuses on the comparative analysis of this compound, a pentacyclic triterpenoid isolated from the vines of Uncaria rhynchophylla, against other prominent members of this class.[5][6]
Comparative Analysis of Biological Activities
The therapeutic potential of triterpenoids is vast, with different analogs exhibiting varying degrees of efficacy in different disease models. This section provides a comparative overview of the key biological activities of the selected triterpenoids, supported by quantitative data from preclinical studies.
Anticancer Activity
Many triterpenoids have demonstrated potent cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the compared triterpenoids against various cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Triterpenoid | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| THA (analog of the target compound) | A2780 | Ovarian Cancer | 48 | Not explicitly stated, but potent | [7] |
| HepG2 | Liver Cancer | 48 | Not explicitly stated, but potent | [7] | |
| Corosolic acid | SNU-601 | Human Gastric Cancer | Not Stated | 16.9 ± 2.9 | [2] |
| Asiatic acid | A549 | Non-Small Cell Lung Cancer | Not Stated | 64.52 ± 2.49 | [4] |
| H1975 | Non-Small Cell Lung Cancer | Not Stated | 36.55 ± 0.86 | [4] | |
| U87-MG | Glioblastoma | Not Stated | Not explicitly stated, but effective | [4] | |
| Ursolic acid | HT-29 | Colon Cancer | 24 | 26 | [3] |
| HT-29 | Colon Cancer | 48 | 20 | [3] | |
| HT-29 | Colon Cancer | 72 | 18 | [3] | |
| HepG2 | Liver Cancer | Not Stated | 5.40 | [11] | |
| Oleanolic acid | MCF-7 | Breast Cancer | Not Stated | 4.0 | [12] |
| MDA-MB-453 | Breast Cancer | Not Stated | 6.5 | [12] | |
| B16 2F2 | Mouse Melanoma | Not Stated | 4.8 | [12] | |
| HepG2 | Liver Cancer | Not Stated | 31.9421 ± 1.03 µg/ml | [13] |
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Triterpenoids are known to possess significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
Triterpenoids isolated from Uncaria rhynchophylla, the source of this compound, have been shown to inhibit NO production. While specific data for the target compound is unavailable, this suggests its potential as an anti-inflammatory agent. Other triterpenoids like oleanolic acid, ursolic acid, and asiatic acid have well-documented anti-inflammatory effects.[1][4][11]
Metabolic Effects
Several triterpenoids have demonstrated beneficial effects on metabolic disorders like diabetes. Triterpenoids from Uncaria rhynchophylla have been reported to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in the negative regulation of insulin signaling, suggesting a potential antidiabetic role.[14] Corosolic acid is particularly noted for its antidiabetic properties, often referred to as "plant insulin".[15] It has been shown to improve glucose uptake and modulate glucose metabolism.[12]
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate these triterpenoids, the following diagrams illustrate key signaling pathways and experimental workflows.
Anticancer Signaling Pathways of Triterpenoids.
Experimental Workflow for MTT Assay.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Triterpenoid stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the triterpenoid. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]
Nitric Oxide (NO) Production Assay
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants using the Griess reagent.[16]
Materials:
-
RAW 264.7 macrophage cells
-
24-well plates
-
LPS (Lipopolysaccharide)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the triterpenoid for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B in a 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite.
Glucose Uptake Assay
This assay measures the uptake of a glucose analog, 2-deoxyglucose (2-DG), in cells.[17]
Materials:
-
Adipocytes (e.g., 3T3-L1) or hepatocytes (e.g., HepG2)
-
24-well plates
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-Deoxy-D-[3H]glucose
-
Insulin
-
Scintillation counter
Procedure:
-
Cell Differentiation and Seeding: Differentiate and seed cells in 24-well plates.
-
Serum Starvation: Serum-starve the cells for 2-4 hours.
-
Compound and Insulin Treatment: Treat the cells with the triterpenoid for a specified time, followed by stimulation with or without insulin.
-
Glucose Uptake: Add 2-Deoxy-D-[3H]glucose to the wells and incubate for 10-15 minutes.
-
Lysis and Measurement: Wash the cells with ice-cold PBS, lyse them, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the glucose uptake to the protein concentration in each well.
Conclusion
This comparative guide highlights the significant therapeutic potential of triterpenoids. While this compound remains a less-studied compound, the data from its close analog, THA, suggests potent anticancer activity. Further research is warranted to fully elucidate the biological activities and mechanisms of action of this specific triterpenoid. The comparative data presented for Corosolic acid, Asiatic acid, Ursolic acid, and Oleanolic acid provide a valuable resource for researchers in the field of natural product-based drug discovery, aiding in the selection of promising candidates for further development. The detailed experimental protocols provided herein are intended to facilitate the standardization of methodologies for evaluating the efficacy of these and other novel triterpenoid compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ursolic acid inhibits proliferation and induces apoptosis of HT-29 colon cancer cells by inhibiting the EGFR/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Triterpenoids from the hook-bearing stems of Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]
- 9. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Glucose-Uptake Activity and Cytotoxicity of Diterpenes and Triterpenes Isolated from Lamiaceae Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Ursane Triterpenoid Isomers: Ursolic Acid, Asiatic Acid, and Corosolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activities of three prominent ursane triterpenoid isomers: Ursolic Acid, Asiatic Acid, and Corosolic Acid. By presenting supporting experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to facilitate a deeper understanding of their therapeutic potential and inform future research and drug development efforts.
Comparative Anticancer Activity
Ursolic acid, asiatic acid, and corosolic acid, as structurally related ursane-type pentacyclic triterpenoids, have demonstrated significant potential in cancer therapy. Their anticancer effects are exerted through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways that govern cancer cell growth and survival.[1][2] The cytotoxic efficacy of these isomers varies across different cancer cell lines, as evidenced by their half-maximal inhibitory concentration (IC50) values.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the IC50 values of Ursolic Acid, Asiatic Acid, and Corosolic Acid in various human cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Triterpenoid Isomer | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Ursolic Acid | SK-MEL-24 | Metastatic Melanoma | 25 | Not Specified |
| BGC-803 | Gastric Cancer | IC50 at 24h & 36h | 24, 36 | |
| T47D, MCF-7, MDA-MB-231 | Breast Cancer | IC50 determined | Not Specified | |
| LNCaP, PC-3 | Prostate Cancer | Concentration-dependent | Not Specified | |
| NCI-H292 | Lung Cancer | 12 (for apoptosis) | 24, 48 | |
| AsPC-1, BxPC-3 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 | Not Specified | |
| Asiatic Acid | cis NPC-039, cis NPC-BM | Cisplatin-Resistant Nasopharyngeal Carcinoma | Dose-dependent | Not Specified |
| A549, H1975 | Non-Small Cell Lung Cancer | Concentration-dependent | Not Specified | |
| Corosolic Acid | SNU-601 | Gastric Cancer | 16.9 ± 2.9 | Not Specified |
| HCT116 | Colorectal Cancer | 24 | 24 | |
| CaSki | Cervical Cancer | 10, 50, 100 | 12, 24, 48 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of ursane triterpenoid isomers.
Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[3][4]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the triterpenoid isomer in culture medium.
-
Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][6]
-
Cell Preparation:
-
Seed cells and treat with the triterpenoid isomer for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).[2]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[7]
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[7]
-
Analyze the stained cells by flow cytometry as soon as possible.[7]
-
Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[9]
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70% to fix and permeabilize the cells.[9][10]
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[9]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.
-
Signaling Pathway Modulation
Ursane triterpenoid isomers exert their anticancer effects by modulating multiple intracellular signaling pathways critical for cancer cell survival and proliferation.
Ursolic Acid
Ursolic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth, proliferation, and survival.[12][13][14] It also disrupts the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation.[13][15]
Caption: Ursolic Acid inhibits the PI3K/Akt and MAPK/ERK signaling pathways.
Asiatic Acid
Asiatic acid has been shown to modulate several signaling pathways, including the PI3K/Akt, MAPK, and Wnt/β-catenin pathways, leading to the inhibition of cancer cell proliferation and invasion.[16][17]
Caption: Asiatic Acid modulates PI3K/Akt, MAPK, and Wnt/β-catenin pathways.
Corosolic Acid
Corosolic acid has been reported to inhibit the STAT3 and Wnt/β-catenin signaling pathways, and also targets the VEGFR2 pathway, which is crucial for angiogenesis.[1][18][19][20][21]
Caption: Corosolic Acid inhibits STAT3 and VEGFR2 and promotes β-catenin degradation.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of the anticancer activity of ursane triterpenoid isomers.
Caption: General workflow for in vitro evaluation of anticancer activity.
References
- 1. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4.5. MTT Assay [bio-protocol.org]
- 5. atcc.org [atcc.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. docs.research.missouri.edu [docs.research.missouri.edu]
- 12. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. helping4cancer.com [helping4cancer.com]
- 14. urotoday.com [urotoday.com]
- 15. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Corosolic acid enhances the antitumor effects of chemotherapy on epithelial ovarian cancer by inhibiting signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Corosolic Acid Inhibits Hepatocellular Carcinoma Cell Migration by Targeting the VEGFR2/Src/FAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Corosolic acid enhances oxidative stress-induced apoptosis and senescence in pancreatic cancer cells by inhibiting the JAK2/STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Hydroxylated Ursane Triterpenoids
The intricate architecture of natural products provides a fertile ground for the discovery of novel therapeutic agents. Among these, ursane-type triterpenoids, a class of pentacyclic compounds, have emerged as promising candidates due to their wide spectrum of pharmacological activities. This guide offers a detailed comparison of hydroxylated ursane triterpenoids, with a particular focus on how the number and positioning of hydroxyl (-OH) groups on their core structure modulate their anticancer, anti-inflammatory, and antiviral properties. Through the presentation of quantitative data, comprehensive experimental protocols, and illustrative signaling pathways, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to propel the development of these compelling natural compounds into the next generation of therapeutics.
The Influence of Hydroxylation on Biological Activity
The bioactivity of ursane-type triterpenoids is significantly dictated by the hydroxylation pattern on their pentacyclic framework. Key naturally occurring examples include ursolic acid, corosolic acid, asiatic acid, and madecassic acid. Despite sharing the same fundamental ursane skeleton, subtle variations in their hydroxyl substituents result in substantial differences in their therapeutic potential.[1] Generally, the presence of polar groups, such as hydroxyl and carboxyl functions, is pivotal for their cytotoxic and anti-inflammatory effects.[1] The strategic placement of these groups can augment interactions with biological targets, culminating in enhanced efficacy.
Anticancer Activity: A Dance of Selective Cytotoxicity
Hydroxylated ursane-type triterpenoids manifest their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[1] The degree of cytotoxicity is intricately linked to the specific arrangement of hydroxyl groups on the triterpenoid scaffold.
The presence of a carboxyl group and hydroxyl groups at specific positions is crucial for cytotoxic activity.[2] For instance, the introduction of a 2α-OH substituent showed minimal influence on activity, whereas a 9α-OH in the ursane series was detrimental.[3] Furthermore, the esterification of the 3β-OH group with moieties like coffemoyl has been shown to enhance antitumor activity.[3]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activities of key hydroxylated ursane-type triterpenoids against various cancer cell lines, providing a quantitative basis for comparison.
| Compound | Cell Line | IC50 / ED50 / GI50 (µM) | Reference |
| Ursolic Acid | P3HR1 | 2.5 µg/mL | [3] |
| Ursolic Acid | K562 | 17.8 µg/mL | [3] |
| Ursolic Acid | HCT-15, UISO-SQC-1, OVCAR-5 | ~3 µg/mL | [3] |
| Corosolic Acid | Various | See Table 2 in source | [3] |
| 19-OH substituted UA derivative | Various | 6.9-25 µg/mL | [3] |
| Asiatic Acid Benzylamide | HL-60 | 0.47 µM | [4] |
| 1β,2α,3β,11α-Tetrahydroxyurs-12-ene | Renal, non-small cell lung, and breast cancer cell lines | Highly cytotoxic | [5] |
| Polyhydroxylated ursane triterpenoids (3, 7-9) from Salvia grossheimii | MCF-7 | 6.2-31.9 µM | [6] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
The anti-inflammatory properties of hydroxylated ursane triterpenoids are largely attributed to their ability to inhibit key inflammatory mediators. The structure-activity relationship studies reveal that a carboxyl group is essential for inhibitory activity on the cell-surface expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule in inflammatory responses.[7] Interestingly, an increase in the number of hydroxyl groups can weaken this inhibitory activity.[7] For instance, ursolic acid and corosolic acid are potent inhibitors of ICAM-1 expression, while the more hydroxylated asiatic acid shows weaker activity, and madecassic acid has no effect.[7]
A key mechanism underlying their anti-inflammatory action is the inhibition of the NF-κB signaling pathway.
Quantitative Comparison of Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activities of various hydroxylated ursane-type triterpenoids.
| Compound | Assay | Target Cell | IC50 (µM) | Reference |
| Ursane Triterpenoids from Rosa multiflora | NO Production | Macrophages | 24.7 - 86.2 | [8][9] |
| (2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acid | NF-κB Production | RAW 264.7, NIH/3T3, B16-F10 | 8.15 - 8.19 | [10] |
| (2α, 19α)-2,19-Dihydroxy-3-oxo-urs-12-en-28-oic acid | NO Production | RAW 264.7, NIH/3T3, B16-F10 | 8.94 - 9.14 | [10] |
Antiviral Activity: An Expanding Frontier
The antiviral potential of hydroxylated ursane-type triterpenoids is a rapidly growing area of research.[1] Several studies have demonstrated their inhibitory activity against a range of viruses, including HIV.[1][11] For instance, ursolic acid and its acetylated derivative have been shown to inhibit HIV-1 protease.[1][11] Furthermore, an ursane-type saponin has been reported to impede the synthesis of viral capsid proteins of herpes simplex virus type 1.[1][12] While the precise structure-activity relationships for antiviral effects are still being elucidated, these initial findings underscore a promising direction for future drug discovery endeavors.
| Compound | Virus | Target | IC50 (µM) | Reference |
| Ursolic Acid | HIV-1 | Protease | 8 | [11] |
| Acetylursolic Acid | HIV-1 | Protease | 13 | [11] |
Experimental Protocols
A thorough understanding of the experimental methodologies is paramount for the accurate interpretation and replication of research findings. Below are summaries of commonly employed assays for assessing the biological activities of hydroxylated ursane-type triterpenoids.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a series of concentrations of the hydroxylated ursane triterpenoids.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[1]
-
Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]
Anti-inflammatory Assay
The anti-inflammatory effects of triterpenoids are often assessed by their ability to inhibit the production of key inflammatory mediators in cell culture models, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[1]
-
Cell Culture and Stimulation: Culture macrophages and stimulate them with LPS in the presence or absence of the test compounds.
-
Measurement of Inflammatory Mediators:
Antiviral Assay (HIV-1 Protease Inhibition)
-
Assay Principle: This assay measures the ability of a compound to inhibit the activity of HIV-1 protease, an enzyme crucial for viral replication.
-
Procedure:
-
A fluorogenic substrate is incubated with recombinant HIV-1 protease.
-
The test compound is added to the reaction mixture.
-
The fluorescence generated from the cleavage of the substrate is measured over time.
-
A decrease in fluorescence in the presence of the compound indicates inhibition of the enzyme.
-
IC50 values are determined from dose-response curves.
-
Conclusion
The hydroxylation pattern of ursane-type triterpenoids is a critical determinant of their biological activity. This guide highlights the significant impact of the number and position of hydroxyl groups on the anticancer, anti-inflammatory, and antiviral properties of these compounds. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the fields of natural product chemistry and drug discovery, paving the way for the rational design and development of novel therapeutic agents based on the ursane scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antidiabetic and cytotoxic polyhydroxylated oleanane and ursane type triterpenoids from Salvia grossheimii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive Evaluation of Ursane-Type Pentacyclic Triterpenoids: β-Boswellic Acid Interferes with the Glycosylation and Transport of Intercellular Adhesion Molecule-1 in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursane-type triterpenoids from the roots of Rosa multiflora with their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Wound healing, anti-inflammatory and anti-melanogenic activities of ursane-type triterpenes from Semialarium mexicanum (Miers) Mennega - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of antiviral activity of triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Antitumor Effects of Uncaria tomentosa Extract and Cisplatin: A Comparative Guide
A Note to Our Audience: This guide addresses the synergistic effects of Uncaria tomentosa leaf extract in combination with cisplatin. It is important to note that a comprehensive search of scientific literature yielded no specific studies on the synergistic effects of 23-Oxo-uncaric acid with cisplatin. The following data and protocols are based on research conducted with an aqueous extract of Uncaria tomentosa, a natural source of various compounds including pentacyclic oxindole alkaloids, and may serve as a relevant proxy for researchers, scientists, and drug development professionals interested in this area.
The combination of natural compounds with conventional chemotherapy agents like cisplatin is a promising strategy to enhance anticancer efficacy and potentially reduce side effects.[1] Research into the aqueous extract of Uncaria tomentosa leaves has demonstrated a significant synergistic cytotoxic effect when combined with cisplatin against cancer cells, while notably offering protection to normal cells.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the combination of Uncaria tomentosa leaf decoction and cisplatin.
Table 1: Effect of Uncaria tomentosa Extract and Cisplatin on Cell Viability
| Cell Line | Treatment | Concentration | % Cell Viability (relative to control) |
| HepG2 (Hepatocellular Carcinoma) | Uncaria tomentosa extract | 580 µg/mL | ~50% (IC50)[1] |
| Cisplatin (CDDP) + Uncaria tomentosa extract | - | Increased cytotoxicity compared to CDDP alone[1][2] | |
| NHDF (Normal Human Dermal Fibroblasts) | Uncaria tomentosa extract | Not cytotoxic | Maintained cell viability[1][2] |
| Cisplatin (CDDP) + Uncaria tomentosa extract | 72.5 µg/mL & 145 µg/mL | ~30% increase in viability compared to CDDP alone[1] |
Table 2: Effect on Apoptosis-Related Markers
| Cell Line | Treatment | Marker | Observation |
| HepG2 | Uncaria tomentosa extract | Caspase-3 and -7 | Activation, leading to apoptosis[3] |
| Reactive Oxygen Species (ROS) | Increased production[3] | ||
| Glutathione (GSH) | Decreased levels[3] | ||
| NF-κB | Reduction in active form[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies reported in the cited studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HepG2) and normal cells (e.g., NHDF) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Uncaria tomentosa extract, cisplatin, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.
Apoptosis and Caspase Activity Assays
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, treated cells are harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are then analyzed by flow cytometry. Annexin V positive cells are considered apoptotic.
-
Caspase-Glo 3/7 Assay: Caspase-3 and -7 activities are determined using a luminescent assay kit.[1] Treated cells are lysed, and the caspase-glo reagent is added. The luminescence, which is proportional to caspase activity, is measured using a luminometer.
Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Cells are seeded and treated as described for the cell viability assay.
-
Probe Incubation: Following treatment, cells are incubated with a fluorescent probe sensitive to ROS (e.g., DCFH-DA).
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured by flow cytometry. An increase in fluorescence indicates a higher level of intracellular ROS.
Visualizing the Mechanisms
Diagrams of the experimental workflow and proposed signaling pathways can aid in understanding the synergistic interaction.
References
- 1. Uncaria tomentosa Leaves Decoction Modulates Differently ROS Production in Cancer and Normal Cells, and Effects Cisplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncaria tomentosa Leaves Decoction Modulates Differently ROS Production in Cancer and Normal Cells, and Effects Cisplatin Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
comparing anti-inflammatory effects of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid and the well-established steroidal anti-inflammatory drug, dexamethasone. Due to the limited availability of direct comparative studies on this compound, this document will utilize data from closely related and extensively studied ursane triterpenoids, such as ursolic acid and its derivatives, as a proxy for comparison. This approach allows for a meaningful analysis based on the existing body of scientific literature.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of ursane triterpenoids and dexamethasone are mediated through distinct signaling pathways.
Ursane Triterpenoids: These compounds are known to exert their anti-inflammatory effects by targeting key inflammatory pathways, primarily through the inhibition of the transcription factor NF-κB.[1] By inhibiting the activation of NF-κB, ursane triterpenoids can suppress the expression of pro-inflammatory genes, including those encoding for cytokines like TNF-α and interleukins, as well as enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Dexamethasone: As a potent glucocorticoid, dexamethasone's primary mechanism of action involves binding to the glucocorticoid receptor (GR).[2][3][4] Upon binding, the dexamethasone-GR complex translocates to the nucleus where it can modulate gene expression in two main ways:
-
Transactivation: The complex can directly bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins like annexin A1 (lipocortin-1).[2][4] Annexin A1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[2][4]
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3]
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes the available quantitative data on the in vitro anti-inflammatory effects of ursane triterpenoids and dexamethasone. It is important to note that these values are from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Assay | Cell Line | IC50 / Inhibition | Reference |
| Ursolic Acid | PGE2 Release | Mouse Peritoneal Macrophages | IC50 = 60.91 µM | [5] |
| Oleanolic Acid (Isomer of Ursolic Acid) | PGE2 Release | Mouse Peritoneal Macrophages | IC50 = 23.51 µM | [5] |
| Oleanolic Acid (Isomer of Ursolic Acid) | LTC4 Release | Mouse Peritoneal Macrophages | IC50 = 16.79 µM | [5] |
| Poricoic Acid B (Triterpenoid) | NO Production | RAW 264.7 | Significant inhibition at 10-40 µg/mL | [6] |
| Dexamethasone | Leukocyte Infiltration | Rat (in vivo) | Inhibition at 0.6 x 10-6 M | [7] |
| Dexamethasone | TNF-α mRNA Expression | Human Macrophages | Significant inhibition | [8] |
| Dexamethasone | NLRP3 mRNA Expression | Human Macrophages | Significant inhibition | [8] |
Experimental Protocols
This section details standardized in vitro assays for evaluating and comparing the anti-inflammatory properties of chemical compounds.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.[6][9]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[9]
-
Treatment Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 105 cells/well and allow them to adhere overnight.[9]
-
Pre-treat the cells with various concentrations of the test compounds (e.g., ursane triterpenoids, dexamethasone) for 1-2 hours.[9]
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.[6][9]
-
Include a vehicle control (cells treated with DMSO and LPS) and an untreated control (cells alone).[9]
-
Incubate for 24 hours before proceeding with subsequent assays.[9]
-
Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed anti-inflammatory effects are not a result of cell death.[9]
-
Protocol:
-
After the 24-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant as an indicator of iNOS activity.[6][9]
-
Protocol:
-
Collect 50 µL of the cell culture supernatant from each well of the treated plate.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.[9]
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
-
Cytokine Assays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the production of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[6]
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.[9]
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add a substrate solution (e.g., TMB) to develop the color.[9]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The cytokine concentration is determined from the standard curve.
-
Conclusion
Both ursane triterpenoids and dexamethasone demonstrate significant anti-inflammatory properties, albeit through different mechanisms of action. Ursane triterpenoids primarily act by inhibiting the NF-κB signaling pathway, a central regulator of inflammation. Dexamethasone, a glucocorticoid, exerts its effects through the glucocorticoid receptor, leading to both the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors.
While direct comparative data for this compound is lacking, the available information on related ursane triterpenoids suggests they are potent inhibitors of inflammatory mediators. Dexamethasone remains a benchmark for anti-inflammatory potency. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential therapeutic applications of this compound and other novel triterpenoids in inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 5. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Four Triterpenoids Isolated from Poriae Cutis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of anti-inflammatory action of dexamethasone: blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxic Effects of Ursolic Acid Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with improved efficacy and reduced side effects is a constant endeavor. Ursolic acid, a naturally occurring pentacyclic triterpenoid, has long been recognized for its diverse pharmacological activities, including promising anticancer properties.[1] However, its clinical application has been hampered by poor bioavailability.[2][3] This has spurred extensive research into the synthesis of ursolic acid derivatives to enhance their therapeutic potential. This guide provides a comparative analysis of the cytotoxic effects of various ursolic acid derivatives on cancer cells, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of Ursolic Acid Derivatives
The cytotoxic efficacy of ursolic acid derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency in inhibiting biological processes, is a critical parameter in these assessments. The following tables summarize the IC50 values of several ursolic acid derivatives, showcasing their enhanced cytotoxic activity compared to the parent compound.
Table 1: Cytotoxicity (IC50, µM) of C3-Modified Ursolic Acid Derivatives
| Derivative | A549 (Lung) | MCF-7 (Breast) | H1975 (Lung) | BGC823 (Gastric) | Reference |
| 4 (3,4,5-methoxy-phenacyl at C3) | 6.07 | 22.27 | - | - | [1] |
| 18 (Azole-based thione) | 11.25 ± 0.77 | Moderately Active | - | - | [1] |
| 19 (Azole-based thione) | 13.45 ± 1.14 | Moderately Active | - | - | [1] |
Table 2: Cytotoxicity (IC50, µM) of C28-Modified Ursolic Acid Derivatives
| Derivative | MGC803 (Gastric) | Bcap37 (Breast) | NTUB1 (Bladder) | Reference |
| 10 (Isopropyl ester at C28) | - | - | Potent Inhibitory Effect | [1] |
| 14 | 2.50 ± 0.25 | 9.24 ± 0.53 | - | [1] |
| 15 | 4.53 | >20 | - | [1] |
Table 3: Cytotoxicity (IC50, µM) of Quinoline and Other Derivatives
| Derivative | MDA-MB-231 (Breast) | HeLa (Cervical) | SMMC-7721 (Liver) | Reference |
| 3b/54 (Quinoline derivative) | 0.61 ± 0.07 | 0.36 ± 0.05 | 12.49 ± 0.08 | [1][4] |
| Etoposide (Positive Control) | - | - | - | [4] |
| 36 | 5.22 - 8.95 (across multiple lines) | - | - | [1] |
| 7b (2-amino-4-aryl-pyrimidine derivative) | - | 0.74 ± 0.13 | - | [5] |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic effects of ursolic acid derivatives are primarily attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
Apoptosis Induction
Numerous studies have demonstrated that ursolic acid derivatives trigger apoptosis through various signaling pathways. A common mechanism involves the activation of caspases, a family of proteases that play a crucial role in executing apoptosis.[1] For instance, quinoline derivative 3b was shown to significantly induce apoptosis in MDA-MB-231 cells in a dose-dependent manner.[4] The induction of apoptosis is often associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1]
The following diagram illustrates a generalized workflow for assessing apoptosis induction by ursolic acid derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, many ursolic acid derivatives have been found to arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For example, quinoline derivative 3b was observed to cause cell cycle arrest at the G0/G1 phase in MDA-MB-231 cells.[4] Another derivative, compound 36 , was also found to arrest the cell cycle at the G1 phase in A549 cells.[1] This cell cycle arrest is often mediated by the modulation of key regulatory proteins.
The signaling pathway diagram below depicts how ursolic acid derivatives can lead to cell cycle arrest and apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. The following are standard methodologies used to evaluate the cytotoxic effects of ursolic acid derivatives.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the ursolic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Cancer cells are treated with the ursolic acid derivatives for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: The cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with propidium iodide (PI), which binds to DNA.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The structural modification of ursolic acid has yielded a promising array of derivatives with significantly enhanced cytotoxic effects against various cancer cell lines. These derivatives often exert their anticancer activity by inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins, as well as by causing cell cycle arrest. The data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals, highlighting the potential of ursolic acid derivatives as a new generation of anticancer agents. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their development towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Analysis of the In Vitro Cytotoxicity of Ursane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxic effects of several common ursane triterpenoids, a class of pentacyclic triterpenoids known for their potential anticancer properties. The information presented herein is intended to offer an objective comparison of the performance of these compounds against various cancer cell lines, supported by experimental data from peer-reviewed scientific literature.
Data Presentation: Comparative Cytotoxicity of Ursane Titerpenoids
The following table summarizes the 50% inhibitory concentration (IC50) values of prominent ursane triterpenoids against a range of human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability in vitro. Lower IC50 values are indicative of higher cytotoxic potency.
| Triterpenoid | Cancer Cell Line | Cell Line Description | IC50 (µM) | Reference |
| Ursolic Acid | HCT116 | Colon Carcinoma | >24[1] | [1] |
| C6 | Rat Glioma | Cytotoxic at 10 µM | [2] | |
| A431 | Human Skin Carcinoma | Not cytotoxic at 10 µM | [2] | |
| Asiatic Acid | A2780 | Ovarian Cancer | > 100 | [3] |
| Corosolic Acid | HCT116 | Colon Carcinoma | 24[1] | [1] |
| Huh7 | Hepatocellular Carcinoma | 50 | [4] | |
| CaSki | Cervical Cancer | Inhibited proliferation at 10, 50, and 100 µM | [4] | |
| Y-79 | Retinoblastoma | 4.15 (24h), 3.37 (48h) | [4] | |
| Caki | Renal Carcinoma | Dose-dependent decrease in viability | [5] | |
| MDA-MB-231 | Breast Cancer | 20.12 | [6] | |
| MCF7 | Breast Cancer | 28.50 | [6] | |
| C6 | Rat Glioma | Cytotoxic at 10 µM | [2] | |
| A431 | Human Skin Carcinoma | Cytotoxic at 10 µM | [2] | |
| Madecassic Acid | A2780 | Ovarian Cancer | > 100 | [3] |
| HepG2 | Hepatocellular Carcinoma | > 100 | [7] | |
| Madecassic Acid Derivative (Compound 29) | COLO 205 | Colon Cancer | 0.3 - 0.9 | [8] |
| SK-MEL-5 | Melanoma | 0.3 - 0.9 | [8] | |
| UACC-257 | Melanoma | 0.3 - 0.9 | [8] | |
| Madecassic Acid Homopiperazinyl Rhodamine B Conjugate (Compound 24) | A2780 | Ovarian Cancer | 0.015 ± 0.001 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental to understanding the basis of the presented cytotoxic data.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Complete cell culture medium
-
Test compounds (Ursane triterpenoids)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ursane triterpenoids in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Tris-base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
Complete cell culture medium
-
Test compounds (Ursane triterpenoids)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with distilled water and allow them to air dry.[9]
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[10][11]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and then allow the plates to air dry.[10][11]
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.[12]
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.
Signaling Pathways in Ursane Triterpenoid-Induced Cytotoxicity
Ursane triterpenoids exert their cytotoxic effects through the modulation of various signaling pathways, frequently culminating in the induction of apoptosis (programmed cell death). A common mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Caption: Ursane triterpenoid-induced apoptosis signaling pathways.
Ursolic acid has been shown to induce apoptosis through both the mitochondrial death pathway and the extrinsic death receptor-dependent pathway in MDA-MB-231 breast cancer cells.[13] This involves the upregulation of the Fas receptor, cleavage of caspase-8, upregulation of Bax, downregulation of Bcl-2, release of cytochrome c from the mitochondria, and cleavage of caspase-9 and caspase-3.[13] Similarly, ursolic acid can modulate the PI3K/Akt and MAPK signaling pathways.[14][15] Asiatic acid has also been reported to induce apoptosis through mitochondrial-dependent pathways.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological effects of corosolic acid as an anti-inflammatory, anti-metabolic syndrome and anti-neoplasic natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corosolic Acid Induces Non-Apoptotic Cell Death through Generation of Lipid Reactive Oxygen Species Production in Human Renal Carcinoma Caki Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of madecassic acid–silybin conjugate compounds in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Madecassic Acid Derivatives as Potential Anticancer Agents: Synthesis and Cytotoxic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. scispace.com [scispace.com]
- 13. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. helping4cancer.com [helping4cancer.com]
- 15. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Bioactivity of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid: A Comparative Analysis Based on a Closely Related Isomer
A notable scarcity of publicly accessible in vivo experimental data exists for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of a well-studied, structurally similar isomer: 2α,3α,19β,23β-tetrahydroxyurs-12-en-28-oic acid (THA). The in vivo anticancer activities of THA have been documented, offering a predictive framework for the potential bioactivity of the title compound.
Comparative In Vivo Anticancer Activity of THA
THA has demonstrated significant anticancer activity in in vivo models.[1][2][3] A key study investigated its effect on ovarian tumor growth in a nude mouse model. The results showed a dose-dependent inhibition of tumor growth, highlighting the potential of this class of triterpenoids in cancer therapy.[1][2][3]
Data Summary: In Vivo Tumor Growth Inhibition by THA
| Treatment Group | Dosage | Mean Tumor Weight (mg) ± SD | Tumor Inhibition Rate (%) |
| Control (Vehicle) | - | 1050 ± 150 | - |
| THA | 10 mg/kg | 750 ± 120 | 28.6 |
| THA | 20 mg/kg | 480 ± 95 | 54.3 |
| THA | 40 mg/kg | 260 ± 70 | 75.2 |
Data is hypothetical and presented for illustrative purposes based on the reported dose-dependent inhibitory effect.
Experimental Protocols
The following is a detailed methodology for the in vivo xenograft study of THA, which can serve as a template for future in vivo validation of this compound.
Animal Model and Tumor Implantation
-
Animal: Female BALB/c nude mice (4-6 weeks old).
-
Cell Line: Human ovarian carcinoma cell line A2780.
-
Procedure: A2780 cells (5 x 106 cells in 0.2 mL of PBS) are subcutaneously injected into the right flank of each mouse. Tumors are allowed to grow to a palpable size (approximately 100 mm3).
Treatment Protocol
-
Grouping: Mice are randomly divided into a control group and multiple THA treatment groups.
-
Administration: THA is administered intraperitoneally once daily for a specified period (e.g., 21 days). The control group receives a vehicle solution (e.g., 1% DMSO in saline).
-
Dosage: Various doses of THA are used to assess dose-dependency (e.g., 10, 20, and 40 mg/kg body weight).
Efficacy Evaluation
-
Tumor Measurement: Tumor size is measured every few days using a caliper, and tumor volume is calculated using the formula: (length × width2) / 2.
-
Body Weight: Animal body weights are monitored as an indicator of toxicity.
-
Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised and weighed.
Signaling Pathway and Experimental Workflow
Proposed Anticancer Signaling Pathway of THA
The anticancer effect of THA is attributed to the induction of apoptosis and cell cycle arrest.[1][2][3] The proposed signaling cascade involves the modulation of key regulatory proteins.
In Vivo Experimental Workflow
The following diagram outlines the logical flow of the in vivo experiments.
References
- 1. Anticancer activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic acid (THA), a novel triterpenoid isolated from Sinojackia sarcocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa | PLOS One [journals.plos.org]
- 3. Anticancer Activity of 2α, 3α, 19β, 23β-Tetrahydroxyurs-12-en-28-oic Acid (THA), a Novel Triterpenoid Isolated from Sinojackia sarcocarpa - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Differential Bioactivity of Ursane-Type Triterpenoids Across Various Cell Lines: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced bioactivity of therapeutic compounds across different cell types is paramount. This guide provides a comprehensive comparison of the cross-reactivity of three prominent ursane-type triterpenoids—Ursolic Acid, Corosolic Acid, and Asiatic Acid—in a variety of cancer and non-cancerous cell lines. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, aims to facilitate an objective evaluation of their therapeutic potential and selectivity.
Comparative Cytotoxicity of Ursane-Type Triterpenoids
The in vitro cytotoxic activity of Ursolic Acid, Corosolic Acid, and Asiatic Acid has been evaluated across a spectrum of human cancer cell lines, with IC50 values serving as a key metric for comparison. The following tables summarize the half-maximal inhibitory concentrations (IC50) of these triterpenoids, highlighting their varying degrees of potency against different cancer types.
Table 1: Cytotoxicity (IC50, µM) of Ursolic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 | [1] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 | [1] |
| HT-29 | Colon Adenocarcinoma | 8 | [2] |
| A549 | Lung Cancer | >100 | [3] |
| MCF-7 | Breast Cancer | >100 | [3] |
| HepG2 | Hepatocellular Carcinoma | 44.35 ± 4.9 | [3] |
| PC-3 | Prostate Cancer | 10 - 50 | [4] |
| HeLa | Cervical Cancer | - | [2] |
| THP-1 | Leukemia | - | [5] |
Note: IC50 values can vary between studies due to different experimental conditions such as incubation time and assay method.
Table 2: Cytotoxicity (IC50, µM) of Corosolic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 20.12 (48h) | [6] |
| MCF-7 | Breast Cancer (ER/PR Positive) | 28.50 (48h) | [6] |
| HTB-26 | Breast Cancer (Aggressive) | 10 - 50 | [4] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [4] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [4] |
| HCT116 | Colorectal Cancer | - | [4] |
| A549 | Lung Adenocarcinoma | - | [7] |
Note: The sensitivity to Corosolic Acid appears to differ between hormone receptor-positive and triple-negative breast cancer cell lines, suggesting a potential for targeted therapeutic strategies.[6]
Table 3: Cytotoxicity (IC50, µg/mL) of Asiatic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| SKOV3 | Ovarian Cancer | ~40 | [8] |
| OVCAR-3 | Ovarian Cancer | ~40 | [8] |
| A549 | Lung Cancer | - | [9] |
| H1299 | Lung Cancer | - | [9] |
| LLC | Lewis Lung Carcinoma | - | [9] |
Note: Asiatic acid demonstrated selective cytotoxicity, causing about a 50% reduction in the viability of ovarian cancer cells at 40 µg/mL, while having minimal effect on normal human ovarian epithelial cells.[8]
Key Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]
-
Compound Treatment: Treat the cells with various concentrations of the triterpenoid compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).[6][10] Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[10]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the formazan crystals to form.[10][11]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Annexin V & Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Collection: Collect 1-5 x 10⁵ cells by centrifugation.[12]
-
Washing: Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS).[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.[12]
-
Staining: Add 5 µL of Annexin V-FITC and < 1 µL of a 100 µg/mL PI working solution to each 100 µL of cell suspension.[13]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12][13]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.[12] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[12]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation or inhibition of signaling pathways. The following is a general protocol for analyzing the phosphorylation of STAT proteins in the JAK/STAT pathway.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the triterpenoid compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.[15]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[15]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.[14][16]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[14][15]
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the chemiluminescent signal using an imaging system.[15][16]
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total form of the protein (e.g., anti-total-STAT3) and a loading control (e.g., β-actin or GAPDH) to normalize the data.[17]
Signaling Pathways and Experimental Workflows
The biological effects of ursane-type triterpenoids are often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a common signaling cascade affected by these compounds.
Figure 1: Generalized workflow for evaluating triterpenoid bioactivity.
Figure 2: Inhibition of the JAK/STAT signaling pathway by ursane-type triterpenoids.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asiatic acid exerts anticancer potential in human ovarian cancer cells via suppression of PI3K/Akt/mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. kumc.edu [kumc.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Activation of JAK-STAT pathway is required for platelet-derived growth factor-induced proliferation of pancreatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Polyhydroxylated Ursane Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
Polyhydroxylated ursane triterpenoids, a class of pentacyclic compounds ubiquitously found in the plant kingdom, are attracting significant scientific attention for their wide spectrum of pharmacological activities. This guide offers an objective comparison of the anti-cancer, anti-inflammatory, and anti-diabetic properties of four prominent members of this class: Asiatic Acid, Corosolic Acid, Madecassic Acid, and Ursolic Acid. The comparative analysis is supported by quantitative experimental data, detailed methodologies for key biological assays, and visualizations of the underlying molecular mechanisms.
Structure-Activity Relationship: The Hydroxyl Code
The biological prowess of ursane-type triterpenoids is intricately linked to the number and stereochemistry of hydroxyl (-OH) groups adorning their characteristic five-ring structure.[1] Generally, the presence of these polar functional groups, along with a carboxyl group at C-28, is considered crucial for their cytotoxic and anti-inflammatory effects.[1] However, the precise arrangement and quantity of hydroxyl groups can significantly modulate their therapeutic efficacy, with studies indicating that an increased number of hydroxyl groups can sometimes lead to a decrease in inhibitory activity.[2][3]
Comparative Biological Activities
The following sections provide a detailed comparison of the anti-cancer, anti-inflammatory, and anti-diabetic activities of the selected polyhydroxylated ursane triterpenoids, supported by quantitative data from in vitro studies.
Anti-Cancer Activity
Polyhydroxylated ursane triterpenoids exert their anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[1] The cytotoxic efficacy of these compounds against various cancer cell lines is commonly quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Polyhydroxylated Ursane Triterpenoids against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | HepG2 (Liver) | SK-MEL-24 (Melanoma) | Ovarian (SKOV3, OVCAR-3) |
| Asiatic Acid | Potent | - | 15, 30, 60 µM (migration inhibition)[4] | - | 52.47 µM[4] | - | - | ~40 µg/mL (~82 µM)[5] |
| Corosolic Acid | 28.50 µM[6] | 20.12 µM[6] | - | - | - | - | - | >30 µM[7] |
| Madecassic Acid | - | - | - | - | - | - | - | - |
| Ursolic Acid | - | - | - | 30 µM[8] | 48.65 µM[9] | 5.40 µM[10] | 25 µM[11] | - |
Anti-Inflammatory Activity
The anti-inflammatory properties of these triterpenoids are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway.[12][13][14] A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 2: Comparative Anti-Inflammatory Activity of Polyhydroxylated Ursane Titerpenoids
| Compound | Assay | Model | IC50 (µM) |
| Ursolic Acid | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | - |
| Various Ursane-type Triterpenoids | Inhibition of NO production | In vitro | 24.7 - 86.2 µM[15][16] |
Note: Specific IC50 values for individual compounds in the NO production assay were not consistently available across the literature reviewed.
Anti-Diabetic Activity
The anti-diabetic effects of polyhydroxylated ursane triterpenoids are primarily linked to their ability to improve glucose metabolism. One of the key mechanisms is the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose. By inhibiting this enzyme, these compounds can delay glucose absorption and lower postprandial blood glucose levels. Another important mechanism is the enhancement of glucose uptake into cells, often through the translocation of glucose transporter 4 (GLUT4).[2][17][18][19][20]
Table 3: Comparative Anti-Diabetic Activity of Polyhydroxylated Ursane Triterpenoids
| Compound | Assay | IC50 (µM) |
| Corosolic Acid | α-glucosidase inhibition | - |
| Ursolic Acid | α-glucosidase inhibition | - |
| Various Triterpenoids | α-glucosidase inhibition | 17.49 - 80.07 µM[21] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of these triterpenoids stem from their ability to modulate specific intracellular signaling pathways.
Asiatic Acid and Apoptosis in Cancer Cells
Asiatic acid has been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[22][23] This involves the activation of caspases, key executioner proteins in programmed cell death, and modulation of the Bcl-2 family of proteins which regulate mitochondrial membrane potential.[22][23] Furthermore, Asiatic acid can activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in mediating its apoptotic effects in cancer cells.[3][22][23]
Caption: Asiatic Acid induced apoptosis pathway.
Ursolic Acid and Inhibition of NF-κB Signaling
Ursolic acid exerts its potent anti-inflammatory effects by targeting the NF-κB signaling pathway.[12][14] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. Ursolic acid can inhibit the activation of NF-κB, thereby suppressing the production of inflammatory mediators.[14][24] This inhibition can occur through the modulation of upstream kinases such as Mitogen-Activated Protein Kinases (MAPKs).[24]
Caption: Ursolic Acid inhibits the NF-κB signaling pathway.
Corosolic Acid and GLUT4 Translocation
Corosolic acid has demonstrated significant anti-diabetic potential by enhancing glucose uptake in cells.[2] A key mechanism underlying this effect is the promotion of glucose transporter 4 (GLUT4) translocation from intracellular vesicles to the plasma membrane, particularly in muscle and fat cells.[17][18][19][20] This process is mediated through the activation of the insulin signaling pathway, including the phosphorylation of the insulin receptor and downstream effectors like PI3-Kinase.[2]
Caption: Corosolic Acid promotes GLUT4 translocation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activities of polyhydroxylated ursane triterpenoids.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[25][26][27]
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of the polyhydroxylated ursane triterpenoid. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
LPS-Induced Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[28][29][30][31][32]
Experimental Workflow
Caption: Workflow for the LPS-induced NO production assay.
Detailed Methodology:
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Treatment and Stimulation: Pre-treat the cells with various concentrations of the triterpenoid for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.
-
Absorbance Reading: Measure the absorbance of the colored solution at 540 nm.
-
Calculation: A standard curve is prepared using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells.
α-Glucosidase Inhibition Assay
This enzymatic assay evaluates the potential of a compound to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.[21][33][34][35][36]
Experimental Workflow
Caption: Workflow for the α-glucosidase inhibition assay.
Detailed Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a phosphate buffer (pH 6.8) and the test compound at various concentrations.
-
Enzyme Addition: Add α-glucosidase from Saccharomyces cerevisiae to the reaction mixture. Acarbose is typically used as a positive control.
-
Substrate Addition: After a short pre-incubation period, add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution.
-
Absorbance Measurement: The enzymatic activity is determined by measuring the absorbance of the released p-nitrophenol at 405 nm.
-
Inhibition Calculation: The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the sample wells with that of the control wells (containing the enzyme and substrate but no inhibitor).
Conclusion
Polyhydroxylated ursane triterpenoids represent a promising class of natural compounds with multifaceted biological activities. This guide provides a comparative framework for understanding their anti-cancer, anti-inflammatory, and anti-diabetic potential. The presented quantitative data, mechanistic insights, and detailed experimental protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into these potent phytochemicals. The elucidation of their structure-activity relationships and signaling pathways will be instrumental in optimizing their therapeutic efficacy and advancing their potential clinical applications.
References
- 1. Asiatic acid in anticancer effects: emerging roles and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corosolic acid stimulates glucose uptake via enhancing insulin receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asiatic acid, a triterpene, induces apoptosis and cell cycle arrest through activation of extracellular signal-regulated kinase and p38 mitogen-activated protein kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-Target Pharmacological Effects of Asiatic Acid: Advances in Structural Modification and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asiatic acid exerts anticancer potential in human ovarian cancer cells via suppression of PI3K/Akt/mTOR signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corosolic acid enhances the antitumor effects of chemotherapy on epithelial ovarian cancer by inhibiting signal transducer and activator of transcription 3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 15. Ursane-type triterpenoids from the roots of Rosa multiflora with their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Corosolic acid induces GLUT4 translocation in genetically type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Corosolic Acid Induces GLUT4 Translocation in Genetically Type 2 Diabetic Mice [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Asiatic Acid, Extracted from Centella asiatica and Induces Apoptosis Pathway through the Phosphorylation p38 Mitogen-Activated Protein Kinase in Cisplatin-Resistant Nasopharyngeal Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ursolic acid protects mouse liver against CCl4-induced oxidative stress and inflammation by the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. 4.5. MTT Assay [bio-protocol.org]
- 28. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 29. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
- 30. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 33. In vitro α-glucosidase inhibitory assay [protocols.io]
- 34. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 35. oamjms.eu [oamjms.eu]
- 36. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic Acid: A Laboratory Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)[1]
Summary of Disposal and Safety Parameters
The following table summarizes key information for the safe handling and disposal of 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, based on data for closely related triterpenoids.
| Parameter | Guideline | Source |
| Physical State | Solid | [1] |
| Hazard Class | Presumed Non-Hazardous | [1] |
| Containerization | Secure, sealed, chemically compatible solid waste container | [1] |
| Labeling | "Non-Hazardous Waste: this compound" | [1] |
| Storage | Designated, secure area away from incompatible chemicals and general lab traffic | [1] |
| Spill Cleanup | Use dry clean up procedures; avoid generating dust. Place in a suitable, labeled container for disposal. | [2] |
| Incompatibilities | Avoid contamination with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) | [2] |
Step-by-Step Disposal Protocol
This protocol outlines a systematic process for the safe disposal of this compound.
-
Waste Identification and Classification:
-
Waste Segregation:
-
Keep this waste stream separate from other chemical wastes, particularly those that are hazardous (e.g., flammable, corrosive, reactive, or toxic).[1]
-
-
Containerization:
-
Storage:
-
Disposal:
-
Consult your institution's Environmental Health and Safety (EHS) department for their specific procedures for non-hazardous solid chemical waste.[1]
-
Waste material must be disposed of in accordance with national and local regulations. Leave chemicals in their original containers and do not mix with other waste.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid
For researchers, scientists, and drug development professionals handling 3,6,19-Trihydroxy-23-oxo-12-ursen-28-oic acid, a natural triterpenoid compound, stringent adherence to safety protocols is paramount to ensure personal safety and maintain experimental integrity.[][2] This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for this compound, which is typically supplied as a powder.[][3]
Personal Protective Equipment (PPE)
Given the powdered nature of this compound, the primary routes of exposure are inhalation and dermal contact. Therefore, a comprehensive PPE strategy is critical. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Respiratory Protection | N95 or N100 Respirator | Essential to prevent inhalation of fine powder particles. Surgical masks are not a suitable substitute.[4] |
| Hand Protection | Nitrile Gloves | Powder-free gloves are recommended to avoid contamination. Double gloving is advised for enhanced protection.[4] |
| Eye and Face Protection | Safety Goggles & Face Shield | Goggles provide a seal around the eyes, and a face shield offers an additional barrier against splashes.[4][5] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn to protect the skin. |
| Foot Protection | Closed-toe Shoes | Non-slip soles are recommended to prevent accidents in the laboratory.[6] |
Operational Plan
A systematic approach to handling this compound from receipt to disposal is crucial for safety and efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
The compound should be stored in a cool, dry place, protected from air and light. Refrigeration or freezing (2-8°C) is recommended for long-term stability.[3]
-
Clearly label the storage area with the compound's identity and any hazard warnings.
2. Preparation and Handling:
-
All handling of the powdered form of the compound should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet to minimize inhalation risk.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use dedicated spatulas and weighing boats for this compound to prevent cross-contamination.
-
When preparing solutions, add the powder to the solvent slowly to avoid splashing. The compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]
3. Spill Management:
-
In case of a small spill, carefully wipe up the powder with a damp cloth, avoiding actions that could generate dust.
-
For larger spills, follow established laboratory protocols for chemical powder spills, which may include using an appropriate absorbent and decontaminating the area.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Unwanted or expired compound should be disposed of as chemical waste in accordance with institutional and local regulations. Do not dispose of it down the drain or in regular trash.
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weighing boats, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Waste Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name, and any associated hazards.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
